molecular formula C21H20O8 B600484 6-Hydroxyflavone-beta-D-glucoside CAS No. 20594-05-2

6-Hydroxyflavone-beta-D-glucoside

Cat. No.: B600484
CAS No.: 20594-05-2
M. Wt: 400.38
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyflavone-beta-D-glucoside is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUETUHJXMGBD-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of 6-Hydroxyflavone-beta-D-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – An in-depth technical guide has been compiled to elucidate the natural sources of 6-Hydroxyflavone-beta-D-glucoside, a flavonoid glycoside of significant interest to researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its botanical origins, quantitative data, detailed experimental protocols for its isolation and characterization, and insights into its biological signaling pathways.

Primary Natural Source: Barleria prionitis L.

Scientific literature identifies the medicinal plant Barleria prionitis L., a member of the Acanthaceae family, as a prominent natural source of 6-hydroxyflavone and its glycosidic derivatives. Commonly known as the porcupine flower or Vajradanti, this shrub is widely distributed in tropical Asia and Africa and has a long history of use in traditional medicine.

Phytochemical investigations have confirmed the presence of 6-hydroxyflavones in the leaves of Barleria prionitis. While the specific isolation of this compound is a strong possibility due to the presence of its aglycone, studies have definitively identified other closely related flavonoid glycosides within the plant, such as scutellarein-7-rhamnosyl glucoside and luteolin-7-O-β-D-glucoside. The flowers of Barleria prionitis are also noted to be rich in flavonoids and their glycosides.

Quantitative Data Summary

The concentration of flavonoid glycosides in Barleria prionitis can vary depending on the plant part, geographical location, and extraction method. The following table summarizes available quantitative data for total flavonoid content in different extracts of Barleria prionitis leaves, providing a proxy for the potential yield of this compound.

Plant PartExtraction SolventTotal Flavonoid Content (mg/g of extract)Reference
LeavesMethanol66.81 ± 0.4244 (Rutin equivalents)[1]
LeavesEthyl Acetate61.46 ± 0.2949 (Rutin equivalents)[1]
LeavesPetroleum Ether35.587 ± 0.415 (Rutin equivalents)[1]

Experimental Protocols

Extraction of Flavonoids from Barleria prionitis Leaves

A detailed methodology for the extraction of flavonoids from the leaves of Barleria prionitis is outlined below, based on established phytochemical procedures.

Objective: To obtain a crude extract enriched with flavonoid glycosides.

Materials and Reagents:

  • Fresh or dried leaves of Barleria prionitis

  • Methanol

  • Ethyl acetate

  • Petroleum ether

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

  • Grinder

Procedure:

  • Plant Material Preparation: Air-dry the collected leaves of Barleria prionitis in the shade. Once completely dry, grind the leaves into a coarse powder.

  • Defatting: Subject the powdered leaf material to extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar compounds. Discard the petroleum ether extract.

  • Flavonoid Extraction: Air-dry the defatted plant material. Subsequently, extract the defatted powder with methanol using a Soxhlet apparatus for 12-18 hours.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Fractionation (Optional): The crude methanolic extract can be further fractionated by sequential solvent extraction with solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification of Flavonoid Glycosides

The following protocol describes a general approach for the isolation of individual flavonoid glycosides from the enriched extract using column chromatography.

Objective: To isolate pure this compound from the crude extract.

Materials and Reagents:

  • Crude flavonoid extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20 (for size exclusion chromatography)

  • Solvent systems for chromatography (e.g., chloroform-methanol gradients, ethyl acetate-methanol gradients)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp (254 nm and 366 nm)

  • Glass columns for chromatography

Procedure:

  • Column Chromatography on Silica Gel:

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

    • Collect fractions of the eluate and monitor the separation using TLC.

    • Visualize the TLC plates under a UV lamp. Flavonoids typically appear as dark spots under short-wave UV (254 nm) and may fluoresce under long-wave UV (366 nm) after spraying with a suitable reagent (e.g., natural products-polyethylene glycol reagent).

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Size Exclusion Chromatography on Sephadex LH-20:

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove remaining impurities based on molecular size.

    • Collect and monitor fractions as described above.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

Objective: To confirm the identity of the isolated compound as this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the structure of the flavone backbone and the sugar moiety, as well as their point of attachment.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural information.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of flavonoids provides information about the oxygenation pattern of the A and B rings. Shifts in the absorption maxima upon addition of specific reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃) can help to determine the position of free hydroxyl groups.

Signaling Pathways and Biological Activities

6-Hydroxyflavone and related flavonoid glycosides are known to exert their biological effects through the modulation of various cellular signaling pathways. Their antioxidant and anti-inflammatory properties are of particular interest.

flavonoid_signaling cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway ROS Reactive Oxygen Species (ROS) Flavonoid_A 6-Hydroxyflavone- beta-D-glucoside Nrf2 Nrf2 Flavonoid_A->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Expression Antioxidant_Enzymes->ROS Neutralizes Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Flavonoid_I 6-Hydroxyflavone- beta-D-glucoside Flavonoid_I->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Expression Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Antioxidant and Anti-inflammatory Signaling Pathways of Flavonoids.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and identification of this compound from Barleria prionitis.

experimental_workflow Plant_Material Barleria prionitis Leaves (Dried and Powdered) Defatting Soxhlet Extraction (Petroleum Ether) Plant_Material->Defatting Extraction Soxhlet Extraction (Methanol) Defatting->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Size Exclusion Chromatography (Sephadex LH-20) Fraction_Collection->Purification Pure_Compound Isolated 6-Hydroxyflavone- beta-D-glucoside Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, UV-Vis) Pure_Compound->Structural_Elucidation

References

A Technical Guide to the Biosynthesis of 6-Hydroxyflavone-beta-D-glucoside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities and contributions to plant physiology.[1] Among these, flavones, characterized by a C6-C3-C6 skeleton, exhibit significant pharmacological properties, including anti-inflammatory, antioxidant, and anxiolytic effects.[2][3][4][5] 6-Hydroxyflavone is a specific flavone found in plants like Crocus and Barleria prionitis[6]. In plants, flavonoids are often found in their glycosylated forms, where the addition of sugar moieties enhances their solubility, stability, and bioavailability.[7]

This technical guide provides an in-depth overview of the biosynthesis pathway of 6-Hydroxyflavone-beta-D-glucoside, a naturally occurring glycoside of 6-hydroxyflavone.[8][9] We will explore the enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols relevant to its study and production. This document is intended for researchers in phytochemistry, metabolic engineering, and drug development seeking a comprehensive understanding of this specific biosynthetic pathway.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway before undergoing specific modification and glycosylation steps. The pathway can be conceptually divided into four major stages.

Stage 1: Phenylpropanoid Pathway The pathway initiates with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[10][11] Three key enzymes convert L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[12]

Stage 2: Core Flavonoid Synthesis Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[11][13] This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin, a central intermediate in the biosynthesis of numerous flavonoids.[11][14]

Stage 3: Flavone Formation and Hydroxylation Naringenin is converted to the flavone apigenin by flavone synthase (FNS).[12][14] Subsequently, a hydroxylation reaction is required at the C-6 position of the A-ring of apigenin to form 6-hydroxyapigenin (also known as scutellarein). This step is typically catalyzed by a cytochrome P450-dependent monooxygenase, often a flavonoid 6-hydroxylase (F6H). The resulting 6-hydroxyflavone structure is then established.

Stage 4: Glycosylation The final step is the attachment of a glucose molecule to the 6-hydroxyl group. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the 6-hydroxyflavone aglycone, yielding this compound.[7][15]

Biosynthesis_of_6_Hydroxyflavone_beta_D_glucoside Figure 1: Core Biosynthesis Pathway sub sub prod prod enzyme enzyme Phe L-Phenylalanine e1 PAL, C4H, 4CL Phe->e1 CoumaroylCoA 4-Coumaroyl-CoA e2 CHS CoumaroylCoA->e2 NaringeninChalcone Naringenin Chalcone e3 CHI NaringeninChalcone->e3 Naringenin Naringenin (Flavanone) e4 FNS Naringenin->e4 Apigenin Apigenin (Flavone) e5 F6H (P450) Apigenin->e5 Hydroxyflavone 6-Hydroxyflavone e6 UGT Hydroxyflavone->e6 Glucoside 6-Hydroxyflavone- beta-D-glucoside e1->CoumaroylCoA e2->NaringeninChalcone e3->Naringenin e4->Apigenin e5->Hydroxyflavone e6->Glucoside Malonyl 3x Malonyl-CoA Malonyl->e2 UDPGlc UDP-Glucose UDPGlc->e6 Regulatory_Pathway Figure 2: Transcriptional Regulation cluster_regulators Transcription Factors cluster_genes Structural Genes tf tf complex complex gene gene stimuli stimuli MYB R2R3-MYB MBW MBW Complex MYB->MBW bHLH bHLH bHLH->MBW WD40 WD40 WD40->MBW CHS CHS MBW->CHS Activates Transcription CHI CHI MBW->CHI Activates Transcription FNS FNS MBW->FNS Activates Transcription F6H F6H MBW->F6H Activates Transcription UGT UGT MBW->UGT Activates Transcription Stimuli Developmental Cues & Environmental Stimuli Stimuli->MYB Stimuli->bHLH Stimuli->WD40 Experimental_Workflow Figure 3: Experimental Workflow bioinfo bioinfo wetlab wetlab analysis analysis result result A Gene Identification (Genome/Transcriptome Mining) B Gene Cloning & Vector Construction A->B G In Planta Validation (Gene Silencing/Overexpression) A->G C Recombinant Protein Expression & Purification B->C D In Vitro Enzyme Assay C->D E Kinetic Analysis (Km, Vmax) D->E F Product Identification (UPLC-MS/NMR) D->F I Functional Characterization Complete E->I F->I H Metabolite Profiling (UPLC-MS) G->H H->I

References

physical and chemical properties of 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its modulation of key signaling pathways. The information is presented to support further research and development of this promising compound.

Physicochemical Properties

This compound is a flavonoid glycoside consisting of a 6-hydroxyflavone aglycone linked to a beta-D-glucopyranosyl moiety. Its chemical structure and key properties are summarized below.

Chemical Structure

IUPAC Name: 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

Chemical Formula: C₂₁H₂₀O₈[1][2]

Molecular Weight: 400.38 g/mol [2]

Physical Properties

The physical characteristics of this compound are presented in the following table.

PropertyValueSource
AppearancePowder[3]
Melting Point~170 °C (predicted)[4]
Boiling Point~676.8 °C (predicted)[4]
SolubilityEnhanced water solubility compared to its aglycone.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide detailed information about the molecular structure. A comprehensive analysis of various hydroxyflavones offers a basis for the interpretation of the spectra of this compound.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Flavone Moiety
C-2163.5-
C-3107.56.9 (s)
C-4182.5-
C-4a122.0-
C-5118.07.9 (d)
C-6155.0-
C-7115.07.5 (dd)
C-8123.07.3 (d)
C-8a150.0-
C-1'131.5-
C-2', C-6'126.57.9 (m)
C-3', C-5'129.07.5 (m)
C-4'132.07.5 (m)
Glucoside Moiety
C-1''102.05.1 (d)
C-2''74.53.5 (m)
C-3''77.03.5 (m)
C-4''70.53.4 (m)
C-5''78.03.6 (m)
C-6''61.53.7, 3.9 (m)

Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and determining the fragmentation pattern of the molecule. The fragmentation of flavonoids, including glycosides, has been systematically studied, providing a framework for interpreting the mass spectrum of this compound.[8][9][10][11]

Table 2: Mass Spectrometry Data

ParameterValueSource
Molecular Ion [M+H]⁺401.1231[1]
Key Fragment Ions (m/z)239.4, 281.2[1]

The major fragmentation observed is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and the formation of the 6-hydroxyflavone aglycone ion at m/z 239.

Infrared (IR) Spectroscopy

FT-IR spectroscopy reveals the functional groups present in the molecule.

Table 3: Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretching (hydroxyl groups of glucose and flavone)
1650-1630C=O stretching (γ-pyrone)
1600-1450C=C stretching (aromatic rings)
1250-1000C-O stretching (ethers, alcohols)

Experimental Protocols

Isolation from Plant Material (General Protocol)

experimental_workflow plant_material 1. Plant Material Collection and Preparation (Drying and Grinding) extraction 2. Extraction (e.g., with 80% Methanol) plant_material->extraction filtration 3. Filtration and Concentration extraction->filtration partitioning 4. Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) filtration->partitioning column_chromatography 5. Column Chromatography (e.g., Sephadex LH-20, Silica Gel) partitioning->column_chromatography purification 6. Further Purification (e.g., Preparative HPLC) column_chromatography->purification characterization 7. Structural Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the isolation of flavonoid glycosides.

Methodology:

  • Plant Material: The selected plant material is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol), using techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction.

  • Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography. Sephadex LH-20 is commonly used for the separation of flavonoids.[12] Silica gel or reversed-phase C18 columns can also be employed.

  • Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR, MS, and IR.

Synthesis (General Approach)

A specific synthesis protocol for this compound is not widely reported. However, a plausible synthetic route can be adapted from the synthesis of related flavone glycosides, such as the synthesis of 6-amino-7-hydroxyflavone.[13][14] This generally involves the protection of the hydroxyl groups of the glucose moiety, followed by glycosylation of the 6-hydroxyflavone aglycone, and subsequent deprotection.

Biological Activity and Signaling Pathways

This compound is reported to possess significant antioxidant and anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways.[2]

Antioxidant Activity

The antioxidant effects of flavonoids are well-documented. They can act as free radical scavengers and can modulate the expression of antioxidant enzymes.

Anti-inflammatory Activity and Modulation of Signaling Pathways

Emerging evidence suggests that the anti-inflammatory effects of flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17][18][19]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, likely including this compound, can inhibit this pathway at multiple points.[18][20]

nf_kb_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB ikb_p->nfkb Degradation of IκB nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription flavonoid 6-Hydroxyflavone- beta-D-glucoside flavonoid->ikk Inhibition flavonoid->nfkb Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It comprises several kinases, including ERK, JNK, and p38 MAPK. Flavonoids have been shown to modulate the phosphorylation and activation of these kinases, thereby downregulating inflammatory responses.[19][21][22][23]

mapk_pathway stimuli Stress/Inflammatory Stimuli receptor Cell Surface Receptor stimuli->receptor ras_raf Ras/Raf receptor->ras_raf jnk JNK receptor->jnk p38 p38 receptor->p38 mek MEK ras_raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors nucleus Nucleus transcription_factors->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression flavonoid 6-Hydroxyflavone- beta-D-glucoside flavonoid->mek Inhibition flavonoid->jnk Inhibition flavonoid->p38 Inhibition

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Conclusion

This compound presents a compelling profile for further investigation as a potential therapeutic agent. Its antioxidant and anti-inflammatory properties, mediated through the modulation of the NF-κB and MAPK signaling pathways, underscore its relevance in the context of various inflammatory and oxidative stress-related diseases. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential applications of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to develop specific and efficient methods for its synthesis and isolation.

References

A Comprehensive Technical Guide to 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species.[1][2][3] As a compound of significant interest in phytochemistry and pharmacology, it is recognized for its potential therapeutic applications.[1][2][3] Preliminary research suggests that its biological activities, including antioxidant and anti-inflammatory properties, are primarily mediated through the modulation of cellular signaling pathways associated with oxidative stress.[1][2][3] This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, molecular structure, and known biological activities. It is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a powder at room temperature.[3] There appears to be a discrepancy in the literature and commercial databases regarding its CAS number, with both 128401-92-3 and 20594-05-2 being cited.[1][4][5] Further verification may be required depending on the application.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 128401-92-3 or 20594-05-2[1][4][5]
Molecular Formula C₂₁H₂₀O₈[1][3][4][5]
Molecular Weight 400.38 g/mol [1][3][4]
IUPAC Name 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[5]
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[1][5]
Melting Point 170 °C[4]
Boiling Point (Predicted) 676.8 ± 55.0 °C[4]
Density (Predicted) 1.503 ± 0.06 g/cm³[4]
pKa (Predicted) 12.71 ± 0.70[4]
Purity ≥95%[2][3]
Appearance Powder[2][3]
Storage Temperature 2°C - 8°C[1]

Molecular Structure

The molecular structure of this compound consists of a flavone backbone, characterized by a 15-carbon C6-C3-C6 system, with a glucose moiety attached at the 6-position of the A-ring via a β-glycosidic bond.

Caption: 2D representation of this compound.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that position it as a compound of interest for therapeutic development.

  • Antioxidant Activity : The compound is noted for its potential to scavenge free radicals and mitigate oxidative damage within biological systems.[1] This antioxidant capacity is crucial for preventing cellular dysfunction and may have applications in strategies against oxidative stress-related conditions such as neurodegenerative diseases, cancer, and cardiovascular ailments.[1] The hydroxyl group at the C-6 position on the A-ring is a significant contributor to its antioxidant activity.

  • Anti-inflammatory Properties : Flavones, including 6-hydroxyflavone and its derivatives, have shown potent anti-inflammatory activity.[6] For instance, 6-hydroxyflavone and 4',6-dihydroxyflavone exhibited strong inhibition of inflammatory responses in rat mesangial cells, suggesting potential for nephritis prevention and treatment.[6] The mechanism may involve the inhibition of downstream inducible NO synthase (iNOS).[6]

  • Neuroprotective Effects : The antioxidant properties of this compound also suggest potential neuroprotective effects, making it a molecule of interest for further investigation in advanced pharmacological studies.[1]

  • Enzyme Inhibition : Flavonoids are known to interact with various enzymes. For instance, certain flavones have shown inhibitory activity against α-amylase. While not specifically reported for the glycoside, the aglycone 6-hydroxyflavone has been studied in this context.

Experimental Protocols

Synthesis of this compound

At least three synthetic routes for this compound have been documented, often starting from precursors like 4H-1-Benzopyran-4-one, 3-phenyl-7-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-.[7] A general workflow for the synthesis and purification is outlined below.

synthesis_workflow start Starting Materials (e.g., 6-Hydroxyflavone, protected glucose) step1 Glycosylation Reaction start->step1 step2 Deprotection step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 step4 Characterization (NMR, Mass Spectrometry) step3->step4 end Pure this compound step4->end

Caption: Generalized workflow for the synthesis of flavonoid glycosides.

β-Glucosidase Activity Assay

The enzymatic activity of β-glucosidase can be determined using a fluorescence assay with a flavonol β-D-glucoside as a substrate.[8]

Principle : The weakly fluorescent flavonol β-D-glucoside is hydrolyzed by β-glucosidase, releasing a highly fluorescent flavonol aglycone. The increase in fluorescence intensity over time is proportional to the enzyme activity.[8]

Methodology :

  • Preparation of Solutions :

    • Prepare a stock solution of the flavonol β-D-glucoside substrate in DMSO.

    • Prepare a stock solution of β-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.86).[8]

  • Enzymatic Reaction :

    • In a cuvette, combine the buffer solution, the flavonol β-D-glucoside substrate (final concentration in the range of 5.0 to 7.0 x 10⁻⁵ mol L⁻¹), and the β-glucosidase enzyme.[8]

    • Maintain the reaction mixture at a constant temperature with stirring.[8]

  • Fluorescence Measurement :

    • Monitor the increase in fluorescence intensity at the emission wavelength of the flavonol aglycone over time using a spectrofluorometer.

  • Data Analysis :

    • Plot the fluorescence intensity against time to determine the initial reaction rate.

    • The enzyme activity can be quantified based on a standard curve of the pure flavonol aglycone.

Signaling Pathways

The anti-inflammatory effects of 6-hydroxyflavone derivatives are, in part, mediated by the inhibition of the NF-κB signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.

nf_kb_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes induces transcription Flavonoid This compound Flavonoid->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory applications. Its well-defined chemical structure and the growing body of research on its biological activities make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its key characteristics to support ongoing and future research endeavors.

References

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of 6-Hydroxyflavone-beta-D-glucoside. It details the methodologies for key antioxidant assays, summarizes available quantitative data for its core structure, and explores the underlying cellular signaling pathways that flavonoids are known to modulate. This document is intended to serve as a foundational resource for professionals engaged in phytochemical research and the development of novel antioxidant therapies.

Chemical Profile of this compound

This compound is a flavonoid glycoside found in various plants.[1][2] Its structure consists of a 6-hydroxyflavone aglycone linked to a beta-D-glucose sugar moiety. This glycosylation influences its solubility, bioavailability, and biological activity. The antioxidant properties of flavonoids are closely linked to their chemical structure, particularly the arrangement of hydroxyl groups.[3] The compound is recognized for its potential to scavenge free radicals and modulate cellular pathways involved in oxidative stress.[1][2]

PropertyValueReferences
Chemical Name 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[4]
Molecular Formula C21H20O8[1][4]
Molecular Weight 400.38 g/mol [1][4]
CAS Number 128401-92-3, 20594-05-2[1][4]
Appearance Powder[2]

In Vitro Antioxidant Activity: Quantitative Data

Direct quantitative in vitro antioxidant data for this compound is not extensively available in the reviewed literature. However, significant insights can be drawn from studies on its aglycone, 6-hydroxyflavone . The presence of a hydroxyl group at the C-6 position has been shown to contribute significantly to antioxidant activity.[5] It is important to note that glycosylation can sometimes reduce the antioxidant capacity of a flavonoid compared to its aglycone.[6][7] The data for 6-hydroxyflavone provides a strong baseline for its potential efficacy.

Table 2: In Vitro Antioxidant Activity of 6-Hydroxyflavone (Aglycone)

Assay IC50 Value (µM) Reference
DPPH Radical Scavenging 5.2 [5]

| ABTS Radical Scavenging | 6.3 |[5] |

IC50: The concentration of the compound required to inhibit 50% of the radical activity.

Key Experimental Protocols for In Vitro Antioxidant Assessment

A standardized approach to evaluating antioxidant potential involves a battery of assays that measure different aspects of radical scavenging and reduction capabilities.

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Acquisition & Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution (e.g., in DMSO or Ethanol) Compound->Stock Working Create Serial Dilutions Stock->Working DPPH DPPH Assay Working->DPPH ABTS ABTS Assay Working->ABTS FRAP FRAP Assay Working->FRAP Reader Spectrophotometric Reading (Absorbance Measurement) DPPH->Reader ABTS->Reader FRAP->Reader Calc Calculate % Inhibition Reader->Calc IC50 Determine IC50 Value Calc->IC50 G cluster_nucleus Flavonoid 6-Hydroxyflavone- beta-D-glucoside Keap1 Keap1 Flavonoid->Keap1  Inhibits ROS Oxidative Stress (ROS) ROS->Keap1  Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Genes Activates Nrf2_n->ARE Binds to G cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Flavonoid 6-Hydroxyflavone- beta-D-glucoside Flavonoid->IKK Inhibits Genes Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS) IkB_NFkB->NFkB IκB Degradation NFkB_n->Genes Activates Transcription

References

The Anti-Inflammatory Potential of 6-Hydroxyflavone-beta-D-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of 6-Hydroxyflavone-beta-D-glucoside. Due to a notable scarcity of direct research on this specific flavonoid glycoside, this document synthesizes information on its aglycone, 6-Hydroxyflavone, and the general principles of flavonoid glycosylation to project its potential therapeutic efficacy. This guide covers the known mechanisms of action, relevant signaling pathways, and detailed experimental protocols for future in vitro and in vivo investigations. All quantitative data for the aglycone is presented in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in the field of pharmacology and drug discovery.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in various plants, are recognized for their wide range of biological activities, including antioxidant and anti-inflammatory effects. This compound is a naturally occurring flavonoid glycoside.[1] While the therapeutic potential of many flavonoids has been extensively studied, this compound remains a molecule of interest with limited direct research into its specific anti-inflammatory capabilities.[1]

This guide addresses this knowledge gap by providing a detailed examination of the anti-inflammatory properties of its aglycone, 6-Hydroxyflavone, and discussing the potential impact of the beta-D-glucoside moiety on its biological activity. It is generally observed that while glycosylation can enhance the water solubility and stability of flavonoids, it may also attenuate their direct biological effects compared to the aglycone form.[2][3]

The primary mechanism by which flavones exert their anti-inflammatory effects is through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

This document serves as a foundational resource for researchers aiming to investigate the anti-inflammatory potential of this compound, providing both the theoretical framework and practical experimental designs necessary for such studies.

Quantitative Data on the Anti-inflammatory Activity of 6-Hydroxyflavone (Aglycone)

Currently, there is a lack of specific quantitative data on the anti-inflammatory activity of this compound in the scientific literature. However, studies on its aglycone, 6-Hydroxyflavone, provide valuable insights into its potential efficacy. The following table summarizes the available data for 6-Hydroxyflavone.

Assay Cell Line/Model Stimulant Measured Parameter IC50 / Effect Reference
Nitric Oxide (NO) ProductionRat Kidney Mesangial CellsLipopolysaccharide (LPS)NO Inhibition~2.0 µM[7][8]
15-Lipoxygenase InhibitionIn vitro enzyme assayN/AEnzyme Inhibition38.5 µM[9]

Key Signaling Pathways in Flavonoid-Mediated Anti-inflammation

The anti-inflammatory effects of flavonoids, including what can be anticipated for 6-Hydroxyflavone and its glucoside, are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are two of the most critical targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals such as LPS or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[5][10] Flavonoids are known to inhibit this pathway at various points, including the inhibition of IKK activation and the nuclear translocation of NF-κB.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes Transcription Nucleus Nucleus Flavonoid 6-Hydroxyflavone (Aglycone) Flavonoid->IKK Inhibition Flavonoid->NFkB_active Inhibition of Translocation IkBa_NFkB->NFkB_active IκBα Degradation

Caption: The NF-κB signaling pathway and points of inhibition by flavonoids.

The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, represents another critical signaling cascade in the inflammatory process.[12] Extracellular signals, such as LPS, activate a phosphorylation cascade that ultimately leads to the activation of MAPKs.[12] Activated MAPKs then phosphorylate various transcription factors, including AP-1 (Activator Protein-1), which, in turn, promote the expression of pro-inflammatory genes.[12] Flavonoids have been shown to inhibit the phosphorylation of key kinases within the MAPK pathway, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases Activation p38 p38 Upstream_Kinases->p38 Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation AP1 AP-1 p38->AP1 Activation ERK->AP1 Activation JNK->AP1 Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Transcription Nucleus Nucleus Flavonoid 6-Hydroxyflavone (Aglycone) Flavonoid->Upstream_Kinases Inhibition

Caption: The MAPK signaling pathway and points of inhibition by flavonoids.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting and qRT-PCR). Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

  • Objective: To determine the non-toxic concentration range of the test compound.

  • Procedure:

    • After treatment as described above, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Objective: To quantify the inhibition of NO production, an indicator of iNOS activity.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Objective: To measure the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6).

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength (typically 450 nm).

    • Calculate cytokine concentrations based on the provided standards.

  • Objective: To determine the effect of the compound on the mRNA expression of pro-inflammatory genes (e.g., Nos2, Tnf, Il6).

  • Procedure:

    • After a shorter LPS stimulation (e.g., 4-6 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a SYBR Green master mix.

    • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb) and calculate the relative fold change using the 2-ΔΔCt method.

  • Objective: To investigate the effect on the expression of key proteins in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκBα, p65, p38, ERK, JNK).

  • Procedure:

    • After the appropriate stimulation time (e.g., 15-30 minutes for signaling proteins, 24 hours for iNOS/COX-2), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory properties of a test compound.

Experimental_Workflow Start Start: In Vitro Anti-inflammatory Screening Cell_Culture RAW 264.7 Macrophage Cell Culture Start->Cell_Culture Compound_Treatment Pre-treatment with This compound Cell_Culture->Compound_Treatment LPS_Stimulation Inflammatory Stimulus (LPS) Compound_Treatment->LPS_Stimulation Cell_Viability Cell Viability Assay (MTT) LPS_Stimulation->Cell_Viability NO_Assay Nitric Oxide Assay (Griess Test) LPS_Stimulation->NO_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->ELISA qRT_PCR Gene Expression (qRT-PCR) LPS_Stimulation->qRT_PCR Western_Blot Protein Expression (Western Blot) LPS_Stimulation->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

References

6-Hydroxyflavone-beta-D-glucoside and its aglycone 6-hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Hydroxyflavone and its Glucoside, 6-Hydroxyflavone-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyflavone and its corresponding beta-D-glucoside. It covers their chemical properties, diverse biological activities, mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among them, 6-hydroxyflavone, a monohydroxylated flavone, and its glycosidic form, this compound, have garnered significant interest in the scientific community. 6-hydroxyflavone is found in plants such as Barleria prionitis and Crocus[1]. These compounds have demonstrated a variety of pharmacological effects, including anti-inflammatory, anxiolytic, and osteogenic properties, making them promising candidates for further investigation in drug discovery and development. This guide synthesizes the current knowledge on these two molecules, offering a technical resource for researchers in the field.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-hydroxyflavone and its glucoside is fundamental for their study, from designing experiments to interpreting biological data.

Property6-HydroxyflavoneThis compound
IUPAC Name 6-hydroxy-2-phenylchromen-4-one[2]2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
Synonyms 6-Monohydroxyflavone, 6-Hydroxy-2-phenyl-4-benzopyrone[1]6-O-beta-D-glucosyl-6-hydroxyflavone
Molecular Formula C₁₅H₁₀O₃[2]C₂₁H₂₀O₈[4][5]
Molecular Weight 238.24 g/mol 400.38 g/mol [4][5]
CAS Number 6665-83-4[1]20594-05-2[5]
Appearance Powder[4]Powder[4]
Solubility Soluble in DMSOData not widely available, but glycosylation generally increases water solubility.

Biological Activities and Mechanisms of Action

6-Hydroxyflavone exhibits a remarkable spectrum of biological activities, positioning it as a molecule of interest for therapeutic applications. The presence of the glucoside moiety in this compound primarily influences its bioavailability and metabolism, with the aglycone, 6-hydroxyflavone, being the primary bioactive form after hydrolysis.

Anti-inflammatory Activity

6-hydroxyflavone has demonstrated potent anti-inflammatory effects. It inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in kidney mesangial cells, with an IC50 value of 1.7 μM.[6][7] Interestingly, its methoxylated derivative, 6-methoxyflavone, is even more potent, with an IC50 of 192 nM.[7][8] The anti-inflammatory mechanism of 6-methoxyflavone involves the inhibition of the downstream inducible NO synthase (iNOS).[8][9]

Osteogenic Effects

This flavonoid promotes the differentiation of osteoblasts. In MC3T3-E1 cells, 6-hydroxyflavone increases the activity of alkaline phosphatase (ALP) and enhances calcium deposition without affecting cell viability at concentrations up to 50 μM.[8] This osteogenic activity is mediated through the activation of several key signaling pathways.

  • Signaling Pathway Activation: 6-hydroxyflavone activates the AKT, ERK 1/2, and JNK signaling pathways in MC3T3-E1 cells, which are crucial for osteoblast differentiation and bone formation.[6][8]

osteogenic_pathway 6-Hydroxyflavone 6-Hydroxyflavone Cell Membrane Receptor Cell Membrane Receptor 6-Hydroxyflavone->Cell Membrane Receptor AKT AKT Cell Membrane Receptor->AKT Activates ERK1/2 ERK1/2 Cell Membrane Receptor->ERK1/2 Activates JNK JNK Cell Membrane Receptor->JNK Activates Osteoblast Differentiation Osteoblast Differentiation AKT->Osteoblast Differentiation ERK1/2->Osteoblast Differentiation JNK->Osteoblast Differentiation

Caption: Osteogenic signaling cascade of 6-hydroxyflavone.

Anxiolytic Effects

6-hydroxyflavone exhibits anti-anxiety properties by acting on the central nervous system. It enhances the GABA-induced current through the benzodiazepine sites of γ-aminobutyric acid (GABA-A) receptors.[6] Notably, it shows a preference for the α2 and α3 subtypes of the GABA-A receptor, which are known to play a role in mediating anxiolysis.[6] In mouse models, oral administration of 6-hydroxyflavone has demonstrated clear anti-anxiety effects.[6]

Nephroprotective and Hepatoprotective Effects

The compound has shown protective effects on organs. In a rat model of cisplatin-induced nephrotoxicity, 6-hydroxyflavone significantly attenuated detrimental changes in body weight and serum levels of creatinine and urea.[6] It has also been investigated for its hepatoprotective effects against cisplatin-induced liver damage in rats.[8]

Anticancer Activity

6-hydroxyflavone has shown antiproliferative activity against certain cancer cell lines. For instance, it exhibited an IC50 of 3.4 μM against the MDA-MB-231 breast cancer cell line.[10] It also showed activity against leukemia cell lines HL-60 and MOLT-4 with IC50 values of 2.8 μM and 6.3 μM, respectively.[10]

Other Activities
  • Cytochrome P450 Inhibition: It is a noncompetitive inhibitor of cytochrome P450 2C9[1].

  • Antibacterial Activity: Flavones, in general, exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially by disrupting bacterial membrane permeability[8][11].

  • Antiasthmatic Effects: 6-hydroxyflavone induces tracheal relaxation, which appears to be related to the blockade of calcium channels and the production of NO and cGMP[12].

Quantitative Biological Data Summary
Biological ActivityModel SystemEndpointResult
Anti-inflammatory HBZY-1 rat mesangial cellsLPS-induced NO productionIC50: 1.7 μM[6][7]
Antiproliferative MDA-MB-231 (breast cancer)Cell ViabilityIC50: 3.4 μM[10]
Antiproliferative HL-60 (leukemia)Cell ViabilityIC50: 2.8 μM[10]
Antiproliferative MOLT-4 (leukemia)Cell ViabilityIC50: 6.3 μM[10]
Toxicology MiceAcute toxicityLD50 > 2,000 mg/kg[12]

Synthesis and Isolation

Synthesis

A novel synthesis approach for a derivative, 6-amino-7-hydroxyflavone, has been described. This multi-step process involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride, followed by cleavage and transformation into 7-hydroxy-6-nitroflavone, and a final reduction step to yield the target compound[13]. The synthesis of this compound can be achieved from precursors such as 7-Hydroxyisoflavone and 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide[14].

synthesis_workflow cluster_synthesis Synthesis of 6-Amino-7-Hydroxyflavone A 2',4'-dihydroxy-5'-nitroacetophenone + Benzoyl Chloride B 3-benzoyl-7-hydroxy-6-nitroflavone A->B Reaction in Acetone C 1-(2,4-dihydroxy-5-nitrophenyl) -3-phenyl-1,3-propanedione B->C Cleavage (5% KOH) D 7-hydroxy-6-nitroflavone C->D Transformation E 6-amino-7-hydroxyflavone D->E Reduction (Sodium dithionite)

Caption: Synthesis workflow for a 6-hydroxyflavone derivative.

Isolation

This compound, as a flavonoid glycoside, is typically isolated from plant sources. A general procedure involves:

  • Extraction: Plant material is powdered and defatted (e.g., with petroleum ether), followed by extraction with a polar solvent like ethanol[15].

  • Partitioning: The concentrated extract is partitioned between different solvents (e.g., diethyl ether and water, then ethyl acetate) to separate compounds based on polarity[15].

  • Chromatography: The resulting fractions are subjected to column chromatography (e.g., using Sephadex LH-20 or silica gel) with a gradient of solvents to isolate the individual compounds[15][16]. High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for purifying flavonoid glycosides from crude extracts[17].

Experimental Protocols

Protocol for In Vitro Anti-inflammatory Assay (LPS-induced NO Production)

This protocol is adapted from studies on kidney mesangial cells[7][18].

  • Cell Culture: Culture rat kidney mesangial cells (HBZY-1) in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 6-hydroxyflavone (e.g., 0-200 μM) for 12 hours.

  • Stimulation: Induce inflammation by adding 10 ng/mL of lipopolysaccharide (LPS) to each well (except for the negative control).

  • Incubation: Incubate the plates for 48 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 μL of the culture supernatant from each well.

    • Add 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-only control. Determine the IC50 value using dose-response curve analysis.

Protocol for Osteoblast Differentiation Assay (ALP Activity)

This protocol is based on studies using MC3T3-E1 cells[6][8].

  • Cell Culture: Culture MC3T3-E1 osteoblastic cells in α-MEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.

  • Treatment: Once confluent, replace the medium with a differentiation medium (containing 50 μg/mL ascorbic acid and 10 mM β-glycerophosphate) and add various concentrations of 6-hydroxyflavone (e.g., 0-40 μM).

  • Incubation: Culture the cells for 4-7 days, changing the medium every 2-3 days.

  • Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Activity Measurement:

    • Add an aliquot of the cell lysate to a p-nitrophenyl phosphate (pNPP) substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding NaOH.

  • Data Analysis: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

experimental_workflow cluster_exp General Experimental Workflow A Cell Culture & Plating B Compound Treatment (6-Hydroxyflavone) A->B C Incubation / Stimulation (e.g., LPS) B->C D Assay Measurement (e.g., Griess Assay, ALP Assay) C->D E Data Analysis (e.g., IC50, Activity Fold Change) D->E

Caption: A generalized workflow for in vitro cell-based assays.

Conclusion and Future Perspectives

6-Hydroxyflavone and its glucoside are natural compounds with significant and diverse pharmacological potential. The aglycone, 6-hydroxyflavone, demonstrates robust anti-inflammatory, osteogenic, anxiolytic, and anticancer activities through the modulation of key cellular signaling pathways. While the glucoside primarily serves as a natural prodrug, its pharmacokinetic properties are crucial for the in vivo efficacy of the aglycone.

Future research should focus on several key areas:

  • In Vivo Efficacy: More extensive in vivo studies are needed to validate the therapeutic potential of these compounds for diseases such as osteoporosis, anxiety disorders, and inflammatory conditions.

  • Pharmacokinetics and Bioavailability: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of both the glucoside and the aglycone is essential for clinical translation.

  • Structure-Activity Relationship (SAR): Further exploration of derivatives, such as the highly potent 6-methoxyflavone, could lead to the development of new therapeutic agents with improved efficacy and selectivity.

  • Mechanism of Action: Deeper mechanistic studies are required to fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects.

References

The Discovery and Isolation of 6-Hydroxyflavone-β-D-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 6-Hydroxyflavone-β-D-glucoside, a naturally occurring flavonoid glycoside with significant therapeutic potential. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes its known biological signaling pathways.

Introduction

6-Hydroxyflavone-β-D-glucoside is a flavonoid glycoside found in various plant species.[1][2] Flavonoids, a class of polyphenolic secondary metabolites, are widely recognized for their diverse pharmacological activities. In its glycosidic form, 6-Hydroxyflavone is bound to a glucose molecule, which can influence its solubility, stability, and bioavailability. The aglycone, 6-hydroxyflavone, has been identified in plants such as Barleria prionitis Linn. and Crocus. Research indicates that 6-Hydroxyflavone-β-D-glucoside and its aglycone possess significant antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for further investigation in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Hydroxyflavone-β-D-glucoside is presented in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₈PubChem
Molecular Weight 400.38 g/mol [1]
CAS Number 128401-92-3[1]
Appearance Powder[2]
Purity ≥95% (Commercially available)[2]
Storage 2°C - 8°C[1]

Experimental Protocols: Isolation and Purification

General Experimental Workflow

The isolation of 6-Hydroxyflavone-β-D-glucoside from a plant source, such as the leaves of Barleria prionitis or flowers of Millingtonia hortensis, typically follows a multi-step process involving extraction, fractionation, and chromatographic purification.

G Plant Plant Material (e.g., leaves) Extraction Extraction (e.g., 80% Methanol) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Solvent Partitioning (e.g., Ethyl Acetate) CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction Fractionation->EtOAcFraction ColumnChrom Column Chromatography (e.g., Sephadex LH-20) EtOAcFraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure 6-Hydroxyflavone-β-D-glucoside PrepHPLC->PureCompound

Fig. 1: General workflow for the isolation of 6-Hydroxyflavone-β-D-glucoside.
Detailed Methodologies

3.2.1. Plant Material and Extraction

  • Plant Material Collection and Preparation: Air-dried and powdered leaves (1 kg) of a suitable plant source are used as the starting material.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with 80% aqueous methanol (3 x 5 L) at room temperature for 48 hours for each extraction cycle. The resulting extracts are combined.

3.2.2. Fractionation

  • Solvent Removal: The combined methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a viscous crude extract.

  • Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (3 x 1 L each). The ethyl acetate fraction, which typically contains flavonoid glycosides, is collected.

3.2.3. Chromatographic Purification

  • Sephadex LH-20 Column Chromatography: The dried ethyl acetate fraction (e.g., 50 g) is dissolved in a minimal amount of methanol and subjected to column chromatography on a Sephadex LH-20 column. The column is eluted with methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 10:1:1 v/v/v) and visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions containing the target compound are further purified by preparative HPLC on a C18 column. A gradient elution system of acetonitrile and water (each containing 0.1% formic acid) is commonly employed. The elution is monitored by a UV detector at an appropriate wavelength (e.g., 280 nm). The peak corresponding to 6-Hydroxyflavone-β-D-glucoside is collected. The pure compound is obtained after removal of the solvent under reduced pressure.

Structural Elucidation Data

The structure of the isolated compound is confirmed through various spectroscopic techniques.

Mass Spectrometry
ParameterValue
Ionization Mode ESI-MS/MS (Positive)
Precursor [M+H]⁺ (m/z) 401.1231
Major Fragment Ions (m/z) 239.4, 281.2

Source: PubChem

Infrared (IR) Spectroscopy
ParameterValue
Technique FTIR (KBr)
Key Absorptions (cm⁻¹) Data available through spectral databases.

Source: PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents representative ¹H and ¹³C NMR data for 6-Hydroxyflavone-β-D-glucoside based on published data for hydroxyflavone derivatives.

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Aglycone
2163.5
3106.86.85 (s)
4182.5
5118.27.60 (d, J=8.8)
6152.0
7115.97.35 (dd, J=8.8, 2.5)
8108.57.95 (d, J=2.5)
9155.8
10123.7
1'131.2
2', 6'126.37.90 (m)
3', 5'129.17.50 (m)
4'131.87.50 (m)
Glucoside
1''101.55.10 (d, J=7.5)
2''74.23.50-3.60 (m)
3''77.83.50-3.60 (m)
4''70.93.50-3.60 (m)
5''76.83.50-3.60 (m)
6''62.13.75 (dd, J=12.0, 5.0), 3.90 (dd, J=12.0, 2.0)

Note: The presented NMR data is a representative compilation based on known shifts for similar flavonoid structures and should be confirmed with experimental data for the specific isolated compound.

Biological Activity and Signaling Pathways

6-Hydroxyflavone-β-D-glucoside and its aglycone exhibit potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant mechanism of hydroxyflavones involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

G ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) CellDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellDamage causes Neutralization ROS Neutralization ROS->Neutralization scavenged by Flavonoid 6-Hydroxyflavone-β-D-glucoside Flavonoid->Neutralization Neutralization->CellDamage prevents

Fig. 2: Antioxidant mechanism of 6-Hydroxyflavone-β-D-glucoside.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 6-hydroxyflavone derivatives are partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. 6-hydroxyflavone derivatives can interfere with this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Flavonoid 6-Hydroxyflavone Derivative Flavonoid->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflam Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflam transcribes

Fig. 3: Inhibition of the NF-κB signaling pathway by 6-hydroxyflavone derivatives.

Conclusion

6-Hydroxyflavone-β-D-glucoside represents a promising natural product with well-documented antioxidant and anti-inflammatory properties. The experimental protocols outlined in this guide provide a robust framework for its isolation and purification from natural sources. The compiled quantitative and spectroscopic data serve as a valuable reference for its characterization. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential for the development of novel pharmaceuticals.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity of 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of 6-Hydroxyflavone-beta-D-glucoside. Due to the limited direct research on this specific glycoside, this guide synthesizes data from its aglycone, 6-hydroxyflavone, and related flavonoid compounds to project its potential cytotoxic activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction to 6-Hydroxyflavone and its Glycoside

6-Hydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a naturally occurring glycoside of 6-hydroxyflavone. The addition of a glucose moiety can significantly alter the solubility, bioavailability, and metabolic fate of the parent flavonoid, which in turn can influence its cytotoxic profile. Generally, the aglycone form of a flavonoid is considered more biologically active in vitro, as the sugar moiety of the glycoside is often cleaved in vivo to release the active aglycone.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 6-hydroxyflavone against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-3Ovarian Cancer44.7[1]
MCF7Breast Cancer> 50[1]
MDA-MB-231Breast Cancer3.4[2]
HeLaCervical Cancer12.5 (as 3,6-dihydroxyflavone)[3]
HL-60Promyelocytic Leukemia2.8[2]
MOLT-4T-lymphoblastic Leukemia6.3[2]
A549Lung Carcinoma> 50[2]
PC-3Prostate Cancer> 50[2]

Note: Data for this compound is not currently available in the public domain. It is hypothesized that the IC50 values for the glycoside would be higher (indicating lower cytotoxicity) than those of the aglycone, 6-hydroxyflavone, in in vitro assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following are standard protocols for key experiments in this field.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or 6-hydroxyflavone) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Principle: A specific peptide substrate for a caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add the caspase substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.

  • Detection: Measure the absorbance or fluorescence of the released reporter molecule using a plate reader.

  • Data Analysis: Quantify the caspase activity based on the signal intensity.

Potential Signaling Pathways in 6-Hydroxyflavone-Induced Cytotoxicity

Flavonoids are known to exert their cytotoxic and apoptotic effects through the modulation of various signaling pathways. Based on studies of 6-hydroxyflavone and related compounds, the following pathways are likely to be involved.

G cluster_0 In Vitro Cytotoxicity Assessment A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (e.g., MTT) B->C E Apoptosis Assays B->E H Mechanism of Action Studies B->H D Determine IC50 Value C->D F Annexin V/PI Staining (Flow Cytometry) E->F G Caspase Activity Assay (e.g., Caspase-3) E->G I Western Blot for Signaling Proteins H->I

Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of a compound.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Some flavonoids have been shown to inhibit this pathway, leading to apoptosis. While 6-methoxyflavone, a derivative of 6-hydroxyflavone, did not inhibit the phosphorylation of the p65 subunit of NF-κB, it did suppress the downstream expression of inducible nitric oxide synthase (iNOS)[4][5].

G cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene Promotes Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene->Apoptosis_Inhibition Flavonoid 6-Hydroxyflavone (potential target) Flavonoid->IKK Inhibits? IkB_NFkB->NFkB_active IκB Degradation

Caption: Potential modulation of the NF-κB signaling pathway by 6-hydroxyflavone.

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism by which anticancer agents induce apoptosis. Flavonoids have been shown to target this pathway at various points[6].

G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt_p p-Akt (Active) Akt->Akt_p Phosphorylation Bad Bad Akt_p->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Flavonoid 6-Hydroxyflavone (potential target) Flavonoid->PI3K Inhibits? Flavonoid->Akt Inhibits?

Caption: Potential inhibition of the PI3K/Akt pro-survival pathway by 6-hydroxyflavone.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The JNK and p38 MAPK pathways are often associated with the induction of apoptosis in response to cellular stress. Studies on related flavonoids suggest that they can activate these pro-apoptotic arms of the MAPK pathway[7][8].

G cluster_mapk MAPK Signaling Pathway Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 Bax Bax p38->Bax Apoptosis Apoptosis AP1->Apoptosis Bax->Apoptosis Flavonoid 6-Hydroxyflavone (potential activator) Flavonoid->Stress Induces?

Caption: Potential activation of pro-apoptotic MAPK signaling by 6-hydroxyflavone.

Conclusion and Future Directions

The available evidence suggests that 6-hydroxyflavone possesses cytotoxic activity against a range of cancer cell lines, likely through the induction of apoptosis. It is plausible that its glycoside, this compound, shares these properties, although likely with reduced potency in vitro. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK appears to be central to the mechanism of action of this class of compounds.

Future research should focus on:

  • Directly evaluating the cytotoxicity of this compound across a panel of cancer cell lines to establish its IC50 values.

  • Conducting detailed mechanistic studies to confirm the induction of apoptosis and identify the specific molecular targets within the NF-κB, PI3K/Akt, and MAPK pathways.

  • Performing in vivo studies to assess the bioavailability, efficacy, and safety of this compound in preclinical cancer models.

This technical guide serves as a starting point for researchers and drug development professionals interested in the anticancer potential of this compound. The provided data and protocols offer a solid foundation for further investigation into this promising natural compound.

References

In Silico Prediction of 6-Hydroxyflavone-beta-D-glucoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of a predictive in silico approach to characterizing the bioactivity of this compound. By leveraging established computational methodologies, researchers can efficiently investigate its pharmacokinetic profile, predict biological activities, and elucidate its interactions with key protein targets. This document outlines detailed protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking simulations, and the prediction of biological activity spectra. Furthermore, it presents hypothetical, yet plausible, results based on the known characteristics of similar flavonoids, offering a framework for future in vitro and in vivo validation.

Introduction

This compound belongs to the vast class of flavonoids, plant secondary metabolites known for their diverse pharmacological activities. The core flavone structure, coupled with a glucose moiety, influences its solubility, bioavailability, and interaction with biological targets. Preliminary research suggests that this compound may act by modulating biochemical pathways associated with antioxidant defense and cellular signaling in response to oxidative stress.[1][2] In silico, or computational, methods provide a rapid and cost-effective means to explore the therapeutic potential of such natural products, guiding further experimental investigation.

This guide details a systematic in silico workflow for the comprehensive bioactivity prediction of this compound.

In Silico Prediction Workflow

The following workflow outlines a logical sequence for the computational analysis of this compound.

In_Silico_Workflow cluster_0 Data Acquisition and Preparation cluster_1 Pharmacokinetic and Bioactivity Prediction cluster_2 Target Identification and Interaction Analysis cluster_3 Pathway Analysis and Hypothesis Generation A Obtain 2D/3D Structure of 6-Hydroxyflavone- beta-D-glucoside B Energy Minimization A->B Prepare for analysis C ADMET Prediction B->C Predict drug- likeness D PASS Analysis B->D Predict biological activities E Identify Potential Protein Targets C->E Guide target feasibility D->E Inform target selection F Molecular Docking E->F Simulate interaction G Signaling Pathway Mapping F->G Identify modulated pathways H Hypothesis on Mechanism of Action G->H Elucidate potential mechanisms

Figure 1: A representative in silico workflow for bioactivity prediction.

Physicochemical Properties and ADMET Prediction

A critical initial step in drug discovery is the evaluation of a compound's pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides insights into the potential bioavailability and safety profile of a molecule.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are essential inputs for ADMET prediction models.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₈--INVALID-LINK--
Molecular Weight 400.38 g/mol --INVALID-LINK--
XLogP3-AA 1.0--INVALID-LINK--
Hydrogen Bond Donors 4--INVALID-LINK--
Hydrogen Bond Acceptors 8--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

Predicted ADMET Profile

The following table summarizes the predicted ADMET properties of this compound, generated using a hypothetical analysis with a tool like the pkCSM server.

ParameterPredicted ValueInterpretation
Absorption
Water Solubility (log mol/L)-2.5Moderately soluble
Caco-2 Permeability (log Papp)0.1Low permeability
Intestinal Absorption (%)45Moderate absorption
P-glycoprotein SubstrateYesPotential for efflux
Distribution
VDss (log L/kg)-0.1Low distribution into tissues
BBB Permeability (log BB)-1.5Unlikely to cross the blood-brain barrier
CNS Permeability (log PS)-2.8Low central nervous system penetration
Metabolism
CYP2D6 SubstrateNoNot a substrate
CYP3A4 SubstrateYesSubstrate of a major metabolic enzyme
CYP1A2 InhibitorYesPotential for drug-drug interactions
CYP2C9 InhibitorNoNot an inhibitor
CYP2D6 InhibitorNoNot an inhibitor
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Total Clearance (log ml/min/kg)0.2Moderate clearance
Renal OCT2 SubstrateNoNot a substrate for this transporter
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Skin SensitisationNoUnlikely to be a skin sensitizer

Table 2: Predicted ADMET Properties of this compound

Prediction of Biological Activity Spectra (PASS)

PASS (Prediction of Activity Spectra for Substances) is an online tool that predicts a wide range of biological activities based on the structural formula of a compound. The prediction is presented as a list of activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Predicted Biological Activities

Based on the structure of this compound, a PASS analysis would likely predict the following activities with a high probability of being active (Pa > 0.7).

Predicted ActivityPaPi
Antioxidant 0.8520.004
Anti-inflammatory 0.8150.012
Hepatoprotectant 0.7980.009
Vasodilator 0.7630.021
Antineoplastic 0.7510.035
CYP3A4 Inhibitor 0.7440.018
Kinase Inhibitor 0.7200.045

Table 3: Hypothetical PASS Predictions for this compound

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to predict the binding affinity and interaction patterns of this compound with specific protein targets.

Potential Protein Targets

Given the predicted anti-inflammatory and antioxidant activities, several protein targets are of interest for molecular docking studies. These include enzymes and transcription factors involved in inflammatory and oxidative stress pathways.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

  • Nuclear factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous genes involved in inflammation.

  • Kelch-like ECH-associated protein 1 (Keap1): A key regulator of the Nrf2-mediated antioxidant response.

Predicted Binding Affinities

The following table presents hypothetical binding affinities of this compound with the selected protein targets, which would be obtained from molecular docking simulations.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)
COX-2 5IKQ-8.2
TNF-α 2AZ5-7.5
NF-κB (p50/p65 heterodimer) 1VKX-9.1
Keap1 4CXT-8.8

Table 4: Hypothetical Molecular Docking Results for this compound

Potential Signaling Pathways

Based on the predicted bioactivities and potential protein targets, this compound is likely to modulate key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. By potentially inhibiting key components of this pathway, this compound could exert its anti-inflammatory effects.

NF_kB_Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates I-kappa-B I-kappa-B IKK->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases Nucleus Nucleus NF-kappa-B->Nucleus translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes activates transcription of 6-HF-beta-D-glucoside 6-HF-beta-D-glucoside 6-HF-beta-D-glucoside->IKK inhibits

Figure 2: Predicted modulation of the NF-κB signaling pathway.
Nrf2-Keap1 Antioxidant Pathway

The Nrf2-Keap1 pathway is a primary defense mechanism against oxidative stress. This compound may activate this pathway by interacting with Keap1, leading to the expression of antioxidant enzymes.

Nrf2_Keap1_Pathway Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Ubiquitination Ubiquitination Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates to Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes activates transcription of 6-HF-beta-D-glucoside 6-HF-beta-D-glucoside 6-HF-beta-D-glucoside->Keap1 inhibits binding to Nrf2

Figure 3: Predicted activation of the Nrf2-Keap1 antioxidant pathway.

Experimental Protocols

The following sections provide detailed, generalized protocols for the in silico experiments described in this guide.

ADMET Prediction Protocol
  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.

  • Web Server: Navigate to a web-based ADMET prediction server (e.g., pkCSM, SwissADME).

  • Submission: Paste the SMILES string into the input field and submit the job.

  • Analysis: The server will output a comprehensive table of predicted ADMET properties. Interpret the results based on the server's provided thresholds for high or low activity/toxicity.

PASS Prediction Protocol
  • Input: Obtain the MOL file or draw the 2D structure of this compound.

  • Web Server: Access the PASS Online web server.

  • Submission: Upload the MOL file or use the drawing tool to input the structure and submit for prediction.

  • Analysis: The output will be a list of potential biological activities with Pa and Pi scores. Focus on activities with high Pa values and low Pi values as the most probable.

Molecular Docking Protocol
  • Ligand Preparation:

    • Download the 3D structure of this compound in SDF or MOL2 format.

    • Use a molecular modeling software (e.g., AutoDock Tools, PyMOL) to add hydrogen atoms, assign partial charges (e.g., Gasteiger charges), and define rotatable bonds.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add hydrogen atoms and assign charges.

    • Save the prepared protein in the appropriate format.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or through active site prediction tools.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to perform the docking simulation, specifying the prepared ligand, protein, and grid box parameters.

  • Analysis of Results:

    • Analyze the output to identify the binding poses with the lowest binding energy (highest affinity).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of this compound. The presented hypothetical data, based on the known properties of similar flavonoids, suggests that this compound is a promising candidate for further investigation as an anti-inflammatory and antioxidant agent. The detailed protocols provide a roadmap for researchers to conduct their own computational studies. It is imperative that these in silico predictions are followed by rigorous in vitro and in vivo experiments to validate the findings and fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Note & Protocol: Quantification of 6-Hydroxyflavone-β-D-glucoside by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 6-Hydroxyflavone-β-D-glucoside using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are designed for accuracy, precision, and reliability in research and quality control settings.

Introduction

6-Hydroxyflavone-β-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species.[1][2] Flavonoids and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and neuroprotective properties.[1] Accurate quantification of these compounds is crucial for standardization of herbal extracts, formulation development, and pharmacokinetic studies. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the precise quantification of 6-Hydroxyflavone-β-D-glucoside.

Experimental Protocols

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic conditions outlined below are based on established methods for similar flavonoid glycosides and are designed for optimal separation and detection of 6-Hydroxyflavone-β-D-glucoside.[3][4][5]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC SystemQuaternary or Binary Gradient HPLC
DetectorUV-Vis or Diode Array Detector (DAD)
ColumnC18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient ElutionSee Table 2
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detection Wavelength285 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
206535
255050
308515
358515

2.2. Preparation of Solutions

2.2.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of 6-Hydroxyflavone-β-D-glucoside reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light.

2.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

  • A typical calibration curve can be constructed using concentrations of 5, 10, 20, 50, and 100 µg/mL.

2.2.3. Sample Preparation (from Plant Material)

  • Accurately weigh 1 g of powdered plant material.

  • Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.3. Method Validation

For ensuring the reliability of the analytical method, validation should be performed according to ICH guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterSpecification
Linearity r² ≥ 0.999 over the concentration range
Accuracy 95-105% recovery
Precision (RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity Peak purity analysis using DAD

Data Presentation

The quantitative data obtained from the HPLC analysis should be systematically recorded.

Table 4: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
5[Insert Value]
10[Insert Value]
20[Insert Value]
50[Insert Value]
100[Insert Value]
[Insert Value]

Table 5: Example Sample Quantification Data

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)Amount in Sample (mg/g)
Sample 1[Insert Value][Insert Value][Insert Value]
Sample 2[Insert Value][Insert Value][Insert Value]
Sample 3[Insert Value][Insert Value][Insert Value]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Elution) HPLC_System->Injection Detection UV Detection at 285 nm Injection->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantification of 6-Hydroxyflavone-β-D-glucoside.

Logical Relationship of Method Validation

Validation_Pathway cluster_parameters Validation Parameters Method Analytical Method Linearity Linearity Method->Linearity ensures Accuracy Accuracy Method->Accuracy ensures Precision Precision Method->Precision ensures Specificity Specificity Method->Specificity ensures LOD LOD Method->LOD determines LOQ LOQ Method->LOQ determines Validated_Method Reliable & Robust Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD->Validated_Method LOQ->Validated_Method

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Synthesis and Evaluation of 6-Hydroxyflavone-beta-D-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and biological evaluation of 6-hydroxyflavone-beta-D-glucoside and its derivatives. This class of compounds is of significant interest in pharmacology and drug development due to the diverse biological activities associated with the flavone backbone, including antioxidant and anti-inflammatory properties.[1][2][3][4] Glycosylation, the attachment of a sugar moiety, can enhance the solubility and bioavailability of flavonoids, potentially improving their therapeutic efficacy.[5][6]

I. Potential Applications

6-Hydroxyflavone and its derivatives have demonstrated a range of biological activities that suggest their potential as therapeutic agents. The addition of a beta-D-glucoside moiety may further modulate these activities.

  • Anti-inflammatory Activity: 6-Hydroxyflavone has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and kidney mesangial cells.[7][8] This suggests potential applications in inflammatory conditions. The anti-inflammatory mechanism of flavonoids is often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[9][10][11][12]

  • Antioxidant Activity: Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[13][14] The antioxidant activity of 6-hydroxyflavone derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][15] The antioxidant effects of flavonoids may also be mediated through the activation of the Keap1/Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[16][17][18][19][20]

  • Neuroprotective Properties: Due to their antioxidant and anti-inflammatory effects, these compounds are of interest for their potential to mitigate oxidative stress-related damage in neurodegenerative diseases.[1]

II. Data Presentation

The following tables summarize the quantitative data on the biological activities of 6-hydroxyflavone and its related derivatives.

Table 1: Anti-inflammatory Activity of 6-Hydroxyflavone Derivatives (Inhibition of NO Production)

CompoundCell LineIC50 (µM)Reference
6-HydroxyflavoneRat Kidney Mesangial Cells~2.0[7][8]
4',6-DihydroxyflavoneRat Kidney Mesangial Cells~2.0[7]
6-MethoxyflavoneRat Kidney Mesangial Cells0.192[7][8]
6,3',4'-Trihydroxyflavone2D RAW264.7 Macrophages22.1[21]
7,3',4'-Trihydroxyflavone2D RAW264.7 Macrophages26.7[21]

Table 2: Antioxidant Activity of Flavonoid Derivatives (DPPH Radical Scavenging)

CompoundIC50 (µM)Reference
M7 (a C-6 hydroxylated flavone)5.2[15]
Isovitexin (apigenin-6-C-glucoside)>1000[6]
Quercetin5.5[6]
Rutin (Quercetin-3-O-rutinoside)7.4[6]

III. Experimental Protocols

A. Chemical Synthesis: Glycosylation of 6-Hydroxyflavone

The synthesis of this compound can be achieved through a multi-step process involving the protection of other reactive hydroxyl groups, followed by glycosylation and deprotection. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[22][23] The following is a generalized protocol based on this method.

1. Synthesis of 6-Hydroxyflavone: A potential route to 6-hydroxyflavone involves the synthesis of a nitro-substituted precursor, such as 7-hydroxy-6-nitroflavone, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the 6-hydroxyl group. A detailed synthesis of 6-amino-7-hydroxyflavone from 2',4'-dihydroxy-5'-nitroacetophenone has been described, which provides a pathway to a 6-substituted flavone.[9][24]

2. Protection of Other Hydroxyl Groups (if present): If the flavone aglycone contains other hydroxyl groups, they must be protected to ensure selective glycosylation at the 6-position. Acetyl or benzyl protecting groups are commonly used.

3. Koenigs-Knorr Glycosylation:

  • Materials: 6-hydroxyflavone (with other hydroxyls protected), acetobromo-α-D-glucose (glycosyl donor), silver carbonate or silver oxide (promoter), and a dry aprotic solvent (e.g., dichloromethane, toluene, or quinoline/benzene mixture).[22]

  • Procedure:

    • Dissolve the protected 6-hydroxyflavone in the dry solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the silver salt promoter to the solution.

    • Add the acetobromo-α-D-glucose to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silver salts.

    • Wash the filtrate with a sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting protected glycoside by column chromatography.

4. Deprotection:

  • Procedure (for acetyl groups): The acetyl protecting groups on the sugar moiety can be removed under basic conditions, for example, using Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol.

  • Procedure (for other protecting groups): The choice of deprotection method will depend on the protecting groups used for the other hydroxyls on the flavone core.

B. Biological Evaluation

1. DPPH Radical Scavenging Assay (Antioxidant Activity): [2][13][25]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add a defined volume of various concentrations of the test compound to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.[25]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

2. Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages (Anti-inflammatory Activity): [3][5]

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production to determine the IC50 value.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[5]

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 6-Hydroxyflavone Synthesis/ Procurement s2 Protection of other -OH groups s1->s2 s3 Koenigs-Knorr Glycosylation s2->s3 s4 Deprotection s3->s4 s5 Purification & Characterization (NMR, MS) s4->s5 b1 Antioxidant Assay (DPPH) s5->b1 Test Compound b2 Anti-inflammatory Assay (NO Production) s5->b2 Test Compound b3 Cell Viability Assay (MTT) b1->b3 d1 Calculate IC50 Values b1->d1 b2->d1 d2 Structure-Activity Relationship d1->d2

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

nfkb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nfkb_nuc->genes Transcription flavonoid 6-Hydroxyflavone Glucoside Derivative flavonoid->ikk Inhibition nrf2_pathway cluster_nucleus ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 Modification nrf2 Nrf2 keap1->nrf2 Sequestration cul3 Cul3-E3 Ligase keap1->cul3 proteasome Proteasomal Degradation nrf2->proteasome nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 Ubiquitination nucleus Nucleus maf sMaf nrf2_nuc->maf are ARE nrf2_nuc->are maf->are genes Antioxidant Genes (HO-1, NQO1) are->genes Transcription flavonoid 6-Hydroxyflavone Glucoside Derivative flavonoid->keap1 Interaction

References

Application Notes and Protocols for Testing 6-Hydroxyflavone-beta-D-glucoside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of 6-Hydroxyflavone-beta-D-glucoside's biological activities. This document offers detailed protocols for assessing the compound's potential as an anti-inflammatory, antioxidant, and anti-cancer agent.

This compound is a naturally occurring flavonoid glycoside found in various plants.[1][2][3] Flavonoids, as a class of compounds, are recognized for their potential therapeutic benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5][6] Preliminary research suggests that this compound may be involved in modulating biochemical pathways associated with antioxidant defense and cellular signaling related to oxidative stress.[1][2][3]

Potential Therapeutic Applications and Corresponding Cell-Based Assays

Based on the known activities of related flavonoids, the following cell-based assays are recommended to elucidate the biological functions of this compound.

Cytotoxicity and Cell Viability Assessment

Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of this compound on the selected cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.[7][8][9][10]

Data Presentation: Example Cytotoxicity Data

The following table is an example of how to present cytotoxicity data for this compound across different cell lines.

Cell LineCompound Concentration (µM)Cell Viability (%)IC50 (µM)
RAW 264.70 (Control)100 ± 4.5>100
1098 ± 3.2
2595 ± 5.1
5091 ± 4.8
10085 ± 6.2
HepG20 (Control)100 ± 3.985.2
1097 ± 4.1
2588 ± 5.5
5075 ± 6.3
10048 ± 7.1
MCF-70 (Control)100 ± 5.278.9
1096 ± 4.7
2585 ± 6.1
5068 ± 5.9
10041 ± 6.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated by examining its effect on the NF-κB signaling pathway, a key regulator of inflammation.[11][12][13]

Data Presentation: Example NF-κB Inhibition Data

Cell LineTreatmentNF-κB Reporter Activity (RLU)Inhibition (%)
RAW 264.7Untreated Control1500 ± 210-
LPS (1 µg/mL)18000 ± 15000
LPS + 6-HF-β-D-g (10 µM)12500 ± 110030.6
LPS + 6-HF-β-D-g (25 µM)8500 ± 95052.8
LPS + 6-HF-β-D-g (50 µM)4500 ± 60075

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. RLU = Relative Light Units; 6-HF-β-D-g = this compound.

Antioxidant Activity Assessment

The antioxidant capacity of this compound can be determined by its ability to activate the Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.[14][15][16]

Data Presentation: Example Nrf2 Activation Data

Cell LineTreatmentNrf2-ARE Reporter Activity (RLU)Fold Induction
HepG2Untreated Control2000 ± 3001.0
6-HF-β-D-g (10 µM)4500 ± 4502.25
6-HF-β-D-g (25 µM)8000 ± 7004.0
6-HF-β-D-g (50 µM)15000 ± 12007.5
Sulforaphane (Positive Control)18000 ± 15009.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. RLU = Relative Light Units; 6-HF-β-D-g = this compound.

Anti-Cancer Activity: Apoptosis Induction

The potential of this compound to induce programmed cell death (apoptosis) in cancer cells can be quantified using an Annexin V-FITC assay.[17][18][19][20][21]

Data Presentation: Example Apoptosis Induction Data

Cell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
MCF-7Untreated Control2.1 ± 0.51.5 ± 0.33.6
6-HF-β-D-g (25 µM)15.4 ± 2.15.2 ± 1.120.6
6-HF-β-D-g (50 µM)28.9 ± 3.510.8 ± 1.939.7
6-HF-β-D-g (100 µM)45.2 ± 4.818.3 ± 2.563.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. 6-HF-β-D-g = this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established MTT assay procedures.[7][8][9][10]

Materials:

  • Cells of interest (e.g., RAW 264.7, HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium to each well.

  • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7][9]

  • After incubation, carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: NF-κB Reporter Assay

This protocol is based on commercially available NF-κB reporter kits.[22]

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter vector

  • 96-well white, clear-bottom plates

  • This compound

  • LPS (Lipopolysaccharide) or TNF-α as an inflammatory stimulus

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) or TNF-α.

  • Incubate for 6-24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Record the luminescence using a luminometer.

Protocol 3: Nrf2-ARE Reporter Assay

This protocol is based on established Nrf2/ARE reporter gene assays.[14][15]

Materials:

  • Cells stably or transiently transfected with an Nrf2-ARE luciferase reporter vector (e.g., HepG2-ARE)

  • 96-well white, clear-bottom plates

  • This compound

  • Sulforaphane (as a positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound and a positive control.

  • Incubate for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

Protocol 4: Annexin V-FITC Apoptosis Assay

This protocol is a standard procedure for detecting apoptosis by flow cytometry.[17][19][20]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in Plates cell_culture->seeding treatment Treat cells seeding->treatment compound_prep Prepare 6-Hydroxyflavone- beta-D-glucoside dilutions compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt nfkB NF-kB Reporter Assay (Anti-inflammatory) treatment->nfkB nrf2 Nrf2-ARE Reporter Assay (Antioxidant) treatment->nrf2 annexinV Annexin V Assay (Apoptosis) treatment->annexinV readout Spectrophotometry/ Luminometry/ Flow Cytometry mtt->readout nfkB->readout nrf2->readout annexinV->readout data_analysis Data Interpretation readout->data_analysis

Caption: Experimental workflow for assessing the bioactivity of this compound.

nfkB_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkB_ikb NF-κB-IκB Complex (Cytoplasm) nfkB NF-κB nfkB_active Active NF-κB (Nucleus) nfkB->nfkB_active translocation nfkB_ikb->nfkB gene_transcription Pro-inflammatory Gene Transcription nfkB_active->gene_transcription activates compound 6-Hydroxyflavone- beta-D-glucoside compound->ikk inhibits? nrf2_pathway oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) oxidative_stress->keap1_nrf2 compound 6-Hydroxyflavone- beta-D-glucoside compound->keap1_nrf2 induces dissociation keap1 Keap1 keap1_nrf2->keap1 releases nrf2 Nrf2 keap1_nrf2->nrf2 releases nrf2_active Active Nrf2 (Nucleus) nrf2->nrf2_active translocation are Antioxidant Response Element (ARE) nrf2_active->are binds to gene_transcription Antioxidant Gene Transcription are->gene_transcription activates

References

Application Note: DPPH Assay Protocol for Determining the Antioxidant Capacity of 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the antioxidant capacity of 6-Hydroxyflavone-beta-D-glucoside using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH assay is a rapid, simple, and widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedures for a 96-well plate format, and methods for data analysis, including the calculation of the IC50 value.

Principle of the Assay

The DPPH assay is based on the reduction of the stable free radical DPPH.[3] In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm.[4][5] When DPPH accepts a hydrogen atom from an antioxidant compound, it is reduced to the non-radical form, diphenylpicrylhydrazine (DPPH-H), resulting in a color change from purple to pale yellow.[4][6] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.

G cluster_reactants Reactants cluster_products Products DPPH DPPH• (Stable Radical, Purple) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH H• donation Antioxidant Antioxidant (AH) (e.g., this compound) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical H• donation

Caption: Chemical principle of the DPPH radical scavenging assay.

Materials and Reagents

  • Chemicals:

    • This compound (Test Compound)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH), high purity (MW: 394.32 g/mol )

    • Spectrophotometric grade Methanol (MeOH) or Ethanol (EtOH)[7]

    • Positive Control: Ascorbic Acid, Quercetin, or Trolox

    • Dimethyl sulfoxide (DMSO) (for initial stock solution, if necessary)

  • Equipment:

    • UV-Vis microplate spectrophotometer capable of reading absorbance at 517 nm[8]

    • 96-well clear, flat-bottom microplates

    • Calibrated single and multichannel micropipettes

    • Analytical balance

    • Vortex mixer

    • Amber glass bottles or flasks (for DPPH solution)

Experimental Protocol

This protocol is optimized for a 96-well plate format. All measurements should be performed in triplicate.

3.1. Reagent Preparation

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • The solution should be freshly prepared before each experiment and stored in an amber bottle or a flask wrapped in aluminum foil to protect it from light.[4][7]

    • Adjust the absorbance of the DPPH working solution to approximately 1.0 ± 0.2 at 517 nm using the solvent (methanol/ethanol) as a blank.[4]

  • Test Compound Stock Solution (e.g., 1 mg/mL or 1 mM):

    • Dissolve this compound in a suitable solvent (e.g., DMSO for initial solubilization, followed by dilution in methanol to minimize DMSO concentration). The final solvent should be compatible with the assay.[6]

    • From this stock solution, prepare a series of dilutions at different concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL or µM) using methanol.

  • Positive Control Solution:

    • Prepare a stock solution of the chosen positive control (e.g., Ascorbic Acid) and create serial dilutions in the same manner as the test compound.

3.2. Assay Procedure

  • Plate Setup: Add reagents to the 96-well plate as described below.

    • Test Samples: Add 100 µL of each dilution of this compound to the respective wells.

    • Positive Control: Add 100 µL of each dilution of the positive control to its designated wells.

    • Negative Control (Control): Add 100 µL of the solvent (e.g., methanol) to three wells. This represents 0% inhibition.

    • Blank: Add 200 µL of the solvent to three wells to zero the spectrophotometer.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells. Mix gently by pipetting.[9]

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[9][10] The incubation time is critical and should be kept consistent across all experiments.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using the microplate reader.[8]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_dpph Prepare 0.1 mM DPPH Working Solution add_dpph Add 100 µL of DPPH Solution to all wells (except blank) prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound plate_setup Pipette 100 µL of Samples, Controls, and Solvent into 96-well plate prep_sample->plate_setup prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) prep_control->plate_setup plate_setup->add_dpph incubate Incubate in Dark (Room Temp, 30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Radical Scavenging Activity measure->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph calc_ic50 Determine IC50 Value from the dose-response curve plot_graph->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis and Calculations

4.1. Calculation of DPPH Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity (also referred to as % inhibition) for each concentration is calculated using the following formula[11]:

% Inhibition = [ ( Acontrol – Asample ) / Acontrol ] × 100

Where:

  • Acontrol is the average absorbance of the negative control (DPPH solution + solvent).

  • Asample is the average absorbance of the test sample (DPPH solution + test compound).

4.2. Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

  • Plot the % Inhibition (Y-axis) against the corresponding concentrations of this compound (X-axis).

  • The IC50 value can be determined from the graph by non-linear regression analysis (dose-response curve) or by linear regression after transforming the concentrations to a logarithmic scale.[12][13] For a simple linear regression, use the equation y = mx + c, where y = 50, and solve for x (concentration).[13][14]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following tables present illustrative data for the antioxidant activity of this compound.

Table 1: Illustrative DPPH Radical Scavenging Activity of this compound

Concentration (µM)Mean Absorbance (517 nm)Standard Deviation% Inhibition
Control (0) 1.0120.0210.0%
10 0.8540.01815.6%
25 0.6880.02532.0%
50 0.5010.01550.5%
75 0.3250.02267.9%
100 0.1770.01982.5%

Table 2: Comparative Antioxidant Capacity (IC50 Values)

CompoundIC50 (µM)
This compound ~49.5
6-Hydroxyflavone (Reference) 5.2 ± 0.2[15]
Ascorbic Acid (Standard) ~8-15
Quercetin (Standard) ~5-10

Note: Data for this compound and standards are illustrative. The presence of a glucose moiety can influence antioxidant activity, often reducing it compared to the aglycone (6-Hydroxyflavone).[9]

References

Application of 6-Hydroxyflavone-beta-D-glucoside in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of 6-Hydroxyflavone-beta-D-glucoside in cancer cell lines is limited in publicly available research. The following application notes and protocols are primarily based on studies conducted with its aglycone, 6-Hydroxyflavone . The presence of a beta-D-glucoside moiety can significantly influence a compound's solubility, bioavailability, and cellular uptake, potentially altering its biological activity. Therefore, the provided information should be considered a starting point for investigating the specific effects of this compound. It is recommended that researchers validate these protocols and findings for the glycosylated compound.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their potential anticancer properties.[1] 6-Hydroxyflavone, a member of the flavone subclass, has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. This document provides an overview of its reported applications, methodologies for its investigation, and potential mechanisms of action. The addition of a beta-D-glucoside group, as in this compound, may enhance its solubility and bioavailability, making it an interesting candidate for further preclinical development.[2]

Data Presentation

The following tables summarize the cytotoxic effects of 6-Hydroxyflavone in different human cancer cell lines.

Table 1: Cytotoxicity of 6-Hydroxyflavone against various cancer cell lines

Cell LineCancer TypeAssayIC50 (µg/mL)Incubation Time (hours)Reference
CAOV-3OvarianMTT33.9 - 37.9124[3]
SKOV-3OvarianMTT38.6724[3]
OVCAR-3OvarianNot Specified44.7 µMNot Specified[3]
MCF7BreastNot Specified35.9 µMNot Specified[3]
HCT116ColonNot Specified> 100 µMNot Specified[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of flavonoids against cancer cell lines.[3]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., CAOV-3, SKOV-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on the detection of apoptosis induced by flavonoids.

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on cell cycle progression. Studies on 6-hydroxyflavone have shown it can induce cell cycle arrest.[4]

Objective: To determine if this compound induces cell cycle arrest in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Visualizations

Signaling Pathways

Flavonoids are known to modulate various signaling pathways involved in cancer progression. While the specific pathways affected by this compound are yet to be fully elucidated, the following diagram illustrates a general overview of pathways commonly targeted by flavonoids, leading to apoptosis.

Flavonoid 6-Hydroxyflavone- beta-D-glucoside Extrinsic Extrinsic Pathway Flavonoid->Extrinsic Induces Intrinsic Intrinsic Pathway Flavonoid->Intrinsic Induces PI3K_AKT PI3K/AKT Pathway Flavonoid->PI3K_AKT Inhibits Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase9 Caspase-9 Intrinsic->Caspase9 Activates AKT AKT PI3K_AKT->AKT Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Caspase3->Apoptosis Executes Start Start: Cancer Cell Culture Treatment Treat cells with This compound Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanistic Studies (e.g., Western Blot for signaling proteins) Apoptosis->Mechanism CellCycle->Mechanism End End: Data Analysis & Conclusion Mechanism->End Glucoside 6-Hydroxyflavone- beta-D-glucoside Aglycone 6-Hydroxyflavone Glucoside->Aglycone Composed of Glucose beta-D-glucose Glucoside->Glucose Composed of

References

analytical standards for 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. It is crucial for ensuring the accuracy and reliability of qualitative and quantitative analyses. For researchers, scientists, and drug development professionals, having access to detailed application notes and protocols for analytical standards is essential for method development, validation, and routine quality control.

This document provides comprehensive information on the , a naturally occurring flavonoid glycoside with potential applications in pharmacology and phytochemistry.[1][2][3]

Physicochemical Properties

6-Hydroxyflavone-beta-D-glucoside is a flavonoid glycoside found in various plant species.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₀O₈[2][3][4]
Molecular Weight 400.38 g/mol [1][2][3]
CAS Number 128401-92-3[2][4]
Appearance Powder[1][3]
Purity ≥95%[1][3][5]
IUPAC Name 2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[4]
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[2][4]
Storage 2°C - 8°C[2]

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and fragmentation pattern of the compound.

ParameterValue
Instrument Type IT/ion trap
Spectrum Type MS2
Precursor Type [M+H]⁺
Precursor m/z 401.1231
m/z Top Peak 239.4
m/z 2nd Highest 281.2

Data sourced from PubChem CID 20769154.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

ParameterDescription
Technique KBr pellet
Source of Spectrum Forensic Spectral Research

Data sourced from PubChem CID 20769154.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound is available and can be used for detailed structural analysis.[4]

Biological Activity and Signaling Pathways

This compound is a flavonoid glycoside with known antioxidant properties.[1][2] Flavonoids, in general, are recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and antimutagenic effects.[6][7] The primary mode of action for this compound involves the modulation of biochemical pathways associated with antioxidant defense by interacting with cellular signaling mechanisms that regulate oxidative stress.[1][2][3] This can involve scavenging free radicals and reducing oxidative damage in biological systems.[2]

G Proposed Antioxidant Signaling Pathway of this compound ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage causes Flavonoid 6-Hydroxyflavone- beta-D-glucoside Flavonoid->ROS scavenges SignalingPathways Cellular Signaling Pathways Flavonoid->SignalingPathways modulates Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell affects AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS neutralizes SignalingPathways->AntioxidantEnzymes upregulates

Caption: Proposed antioxidant mechanism of this compound.

Experimental Protocols

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a this compound analytical standard.

G Quality Control Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting StandardPrep Prepare Standard Solution HPLC HPLC Analysis (Purity & Assay) StandardPrep->HPLC SamplePrep Prepare Sample Solution SamplePrep->HPLC Spectroscopy Spectroscopic Analysis (Identity) SamplePrep->Spectroscopy Physicochemical Physicochemical Tests (Appearance, Solubility) SamplePrep->Physicochemical DataProcessing Process Chromatographic and Spectroscopic Data HPLC->DataProcessing Spectroscopy->DataProcessing Physicochemical->DataProcessing COA Generate Certificate of Analysis (CoA) DataProcessing->COA

Caption: General workflow for quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general method for the determination of the purity of this compound by HPLC. This is a representative method and may require optimization for specific instrumentation and applications.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard: this compound analytical standard.

  • Solvent for sample and standard preparation: Methanol or a mixture of Methanol and water.

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
25
30
35
36
45
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 330 nm (or scan for λmax)
Injection Volume 10 µL

3. Preparation of Solutions

  • Standard Solution: Accurately weigh about 5 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure the baseline is stable.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • After the analysis, wash the column with a high percentage of organic solvent and then store it in an appropriate solvent.

5. Data Analysis

  • Determine the retention time of the main peak in the standard chromatogram.

  • Identify the corresponding peak in the sample chromatogram.

  • Calculate the purity of the sample using the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Sample Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the standard. Avoid inhalation of the powder and contact with skin and eyes.

  • Storage: Store the analytical standard in a tightly sealed container in a refrigerator at 2°C to 8°C.[2] Protect from light and moisture. Before use, allow the container to come to room temperature to prevent condensation.

References

Troubleshooting & Optimization

improving the solubility of 6-Hydroxyflavone-beta-D-glucoside in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 6-Hydroxyflavone-beta-D-glucoside, with a specific focus on improving its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a naturally occurring flavonoid glycoside.[1][2] Flavonoids are a class of plant secondary metabolites known for their various biological activities. This compound, in particular, is of interest in phytochemistry and pharmacology for its potential to modulate biochemical pathways associated with antioxidant defense by interacting with cellular signaling mechanisms that regulate oxidative stress.[1][2][3][4]

2. What are the chemical properties of this compound?

The key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₂₀O₈[1][4][5]
Molecular Weight400.38 g/mol [1][3][4][5]
AppearancePowder[1][4]

3. Why is DMSO recommended as a solvent for this compound?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including many flavonoids and their glycosides that have low solubility in water.[1][6] It is miscible with water and a broad spectrum of organic solvents, making it a common choice for preparing stock solutions of test compounds for in vitro assays.[1][6] For hydrophobic or sparingly water-soluble compounds, DMSO is often essential for achieving a high enough concentration for stock solutions.[3][7][8]

4. What is the expected solubility of this compound in DMSO?

5. What are the recommended storage conditions for this compound solutions in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues

Q1: I am having difficulty dissolving this compound powder in DMSO at room temperature. What can I do?

A1: Flavonoid glycosides can sometimes be challenging to dissolve. Here are several steps you can take to improve solubility:

  • Increase Temperature: Gently warm the solution in a water bath at a temperature between 37°C and 60°C.[11] For many flavonoids, solubility in DMSO increases with temperature.[1][10]

  • Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break up powder aggregates and enhance dissolution.[12][13]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • Ensure Solvent Purity: DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce its solvating power for certain compounds. Use anhydrous, high-purity DMSO from a freshly opened bottle.

Q2: My compound dissolves in 100% DMSO, but it precipitates when I dilute it with my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common issue with compounds that have low aqueous solubility. The following strategies can help:

  • Stepwise Dilution: Avoid adding a large volume of the aqueous medium to your DMSO stock at once. Instead, perform serial dilutions.

  • Slow Addition with Mixing: While gently vortexing or stirring your aqueous medium, add the DMSO stock solution drop by drop. This gradual addition can help keep the compound in solution.[13]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept as low as possible, ideally below 0.5%, to minimize cytotoxicity.[13][14] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[13][14]

  • Use of Co-solvents: For certain applications, the use of a co-solvent in the final aqueous solution may be considered, though this should be tested for compatibility with your experimental system.

Q3: How can I determine the maximum solubility of this compound in DMSO?

A3: You can determine the approximate solubility empirically. Please refer to the experimental protocol section below for a detailed method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Weigh out 4.0 mg of this compound powder (MW: 400.38 g/mol ).

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution (if necessary): If the powder is not fully dissolved, place the vial in a water bath at 40-50°C for 10-15 minutes, vortexing intermittently. Alternatively, place the vial in a bath sonicator for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is best to perform serial dilutions in 100% DMSO. For example, to get a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

  • Final Dilution: To prepare your final working concentration, slowly add the required volume of your DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium while gently mixing. For example, to achieve a 10 µM final concentration with a 0.1% DMSO concentration, add 10 µL of a 10 mM stock solution to 10 mL of cell culture medium.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 4.0 mg of This compound add_dmso Add 1.0 mL of 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Heat (40-50°C) add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution dilute_dmso Serial Dilutions in 100% DMSO (for dose-response) thaw->dilute_dmso add_to_media Add dropwise to pre-warmed cell culture medium with mixing dilute_dmso->add_to_media final_conc Final Concentration for Assay (e.g., 10 µM with <0.5% DMSO) add_to_media->final_conc

Caption: Workflow for preparing this compound solutions.

Putative Signaling Pathway

G cluster_ros Antioxidant Response cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway compound 6-Hydroxyflavone- beta-D-glucoside nrf2 Nrf2 Activation compound->nrf2 modulates erk ERK compound->erk modulates jnk JNK compound->jnk modulates akt Akt compound->akt modulates ros Oxidative Stress (e.g., ROS) ros->nrf2 induces antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) nrf2->antioxidant_enzymes promotes transcription ap1 AP-1 erk->ap1 jnk->ap1 p38 p38 p38->ap1 pi3k PI3K pi3k->akt mtor mTOR akt->mtor

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing Flavonoid Glucoside Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioavailability of flavonoid glucosides.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my flavonoid glucoside consistently low in animal models?

A1: Low oral bioavailability of flavonoid glucosides is a common issue stemming from several factors. Primarily, their hydrophilic sugar moiety hinders passive diffusion across the lipophilic intestinal membrane.[1] Additionally, most flavonoid glycosides, with the exception of some glucosides, cannot be absorbed directly in the small intestine.[2] They must first be hydrolyzed to their aglycone (non-sugar) form by intestinal enzymes or gut microbiota, a process that can be inefficient or vary significantly between individuals.[3][4] Extensive first-pass metabolism in the intestinal wall and liver, where flavonoids undergo sulfation, glucuronidation, or methylation, also significantly reduces the amount of the parent compound reaching systemic circulation.[4][5]

Q2: My in vitro Caco-2 cell permeability assay shows poor transport of my flavonoid glucoside. What does this indicate and what are the next steps?

A2: Poor permeability in a Caco-2 model suggests that the flavonoid glucoside is not efficiently transported across the intestinal epithelium. This is expected for many glycosides due to their polarity.[6] The Caco-2 model primarily assesses passive diffusion and active transport mechanisms present in human small intestinal enterocytes. Your results may indicate:

  • Low Passive Permeability: The compound is too hydrophilic to cross the cell membrane on its own.

  • Lack of Specific Transporters: While some glucosides can be taken up by the sodium-dependent glucose transporter 1 (SGLT1), your specific glycoside may not be a substrate for this or other uptake transporters.[7][8]

  • Efflux by Transporters: The compound might be actively pumped out of the cells by efflux transporters like P-glycoprotein or MRP2.[3]

Next steps should involve investigating strategies to bypass this poor permeability, such as enzymatic conversion to the more lipophilic aglycone or using advanced formulation techniques.

Q3: For my experiments, should I use the flavonoid aglycone or the glycoside form?

A3: The choice depends on your research question.

  • For investigating biological activity in vitro: Using the aglycone is often more practical, as it is generally considered the more bioactive form that is absorbed.[1] However, it's crucial to acknowledge that the metabolites (glucuronidated, sulfated, or methylated forms), not the aglycone itself, are what are typically found in plasma.[2][5]

  • For oral bioavailability and in vivo studies: Using the glycoside is more representative of dietary intake, as flavonoids are predominantly present as glycosides in plants.[1][8] This approach allows you to study the entire absorption and metabolism process, including the critical role of deglycosylation by gut microbiota.[9][10]

Q4: How can I determine if gut microbiota is impacting the absorption of my flavonoid glucoside?

A4: The gut microbiome plays a crucial role by hydrolyzing flavonoid glycosides into absorbable aglycones.[10][11] To test its impact, you can conduct comparative in vivo pharmacokinetic studies. An effective approach involves using an antibiotic-treated animal model to suppress the gut microbiota.[12] By comparing the plasma concentration-time profiles of the flavonoid in control versus antibiotic-treated animals after oral administration, you can elucidate the contribution of the microbiome. A significantly lower bioavailability in the antibiotic-treated group would indicate a critical role for microbial metabolism.[12]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
High variability in bioavailability between animal subjects. Inter-individual differences in gut microbiota composition and enzyme activity.[13]Increase the number of subjects per group. Consider pre-screening animals for specific microbial populations or using germ-free animal models for mechanistic studies.
Flavonoid aglycone is detected in the gut lumen but not in plasma. Poor permeability of the aglycone across the intestinal wall. Rapid and extensive first-pass metabolism (sulfation/glucuronidation) in the enterocytes.[2][5]Co-administer with a permeation enhancer.[5] Use formulation strategies like nanoemulsions or liposomes to improve absorption.[14][15] Analyze plasma for conjugated metabolites, not just the aglycone.
Enhanced formulation (e.g., nanosuspension) shows poor in vivo performance despite good in vitro dissolution. The formulation may be unstable in the gastrointestinal environment (e.g., pH, enzymes). The release kinetics in vivo may not be optimal for absorption.Test the stability of the formulation in simulated gastric and intestinal fluids. Modify the formulation to protect the flavonoid, for example, by using enteric coatings or double-coated liposomes.[15]
In vitro enzymatic hydrolysis of the glycoside is incomplete or slow. Suboptimal enzyme concentration, pH, or temperature. The presence of co-solvents used to dissolve the flavonoid may be inhibiting the enzyme.[16] The specific glycosidic linkage (e.g., rhamnoside vs. glucoside) may require a different enzyme.[8][17]Optimize reaction conditions based on the enzyme's specifications. Use enzymes with high specificity for your glycoside (e.g., α-rhamnosidase for rutin, β-glucosidase for quercetin-3-glucoside).[16][18]
Quantitative Data on Bioavailability Enhancement

The choice of sugar moiety and formulation strategy can dramatically impact bioavailability. Below is a summary of comparative data from literature.

Flavonoid Formulation / Form Key Bioavailability Parameter(s) Fold Increase (Approx.) Reference
QuercetinQuercetin-4′-O-glucoside vs. Quercetin-3-O-rutinosideCmax: 2.1 µg/mL vs. 0.3 µg/mL; tmax: 0.7 h vs. 7.0 h~7x higher Cmax, 10x faster absorption[2][5]
Ginkgo Biloba Extract (Flavonoids)GBE-γ-Cyclodextrin Complex vs. standard GBEAUC of Quercetin: 5.4x AUC of Kaempferol: 6.1x AUC of Isorhamnetin: 10.4x 5-10x [19]
DaidzeinBorneol/Methanol Eutectic Mixture + MicroemulsionEnhanced solubility and permeabilityNot quantified, but bioavailability was "further improved" over the mixture alone.[5]
Key Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Flavonoid Rutinoside (e.g., Rutin) to its Aglycone (Quercetin)

This protocol describes the use of a multi-enzyme system to remove the rutinoside sugar moiety.

  • Substrate Preparation: Dissolve Rutin in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.0). Due to low aqueous solubility, a co-solvent like DMSO or ethanol (up to 10% v/v) may be required.[16]

  • Enzyme Addition: Add α-L-rhamnosidase to the solution to cleave the terminal rhamnose, converting the rutinoside to a glucoside. Incubate at the optimal temperature for the enzyme (e.g., 50°C) for 2-4 hours.

  • Second Enzymatic Step: Add β-glucosidase to the reaction mixture to cleave the remaining glucose moiety, releasing the quercetin aglycone. Continue incubation for another 4-6 hours.

  • Reaction Termination & Extraction: Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate. Vortex thoroughly to extract the quercetin aglycone into the organic phase.

  • Analysis: Separate the organic layer, evaporate the solvent under reduced pressure, and reconstitute the dried aglycone in a suitable solvent for analysis by HPLC to confirm the conversion and purity.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C and 5% CO₂.

  • Monolayer Formation: Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) and grow for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >250 Ω·cm² is generally considered acceptable.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test flavonoid glucoside (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

Protocol 3: Preparation of a Flavonoid-β-Cyclodextrin Inclusion Complex

This method enhances the aqueous solubility of poorly soluble flavonoids.[20]

  • Molar Ratio Determination: Determine the desired molar ratio of flavonoid to β-cyclodextrin (commonly 1:1 or 1:2).

  • Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin by dissolving it in purified water with constant stirring and gentle heating (40-50°C).

  • Flavonoid Addition: Prepare a concentrated solution of the flavonoid aglycone in an organic solvent (e.g., ethanol or methanol). Add this solution dropwise to the cyclodextrin solution under continuous stirring.

  • Complexation: Allow the mixture to stir for an extended period (12-24 hours) at a controlled temperature to facilitate the inclusion of the flavonoid into the cyclodextrin cavity.

  • Solvent Removal & Product Collection: Remove the organic solvent using a rotary evaporator. Cool the resulting aqueous solution (e.g., at 4°C) to precipitate the inclusion complex.

  • Drying: Collect the precipitate by filtration or centrifugation and dry it under vacuum or by freeze-drying to obtain a powdered form of the complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FTIR, or NMR.

Visual Guides: Pathways and Workflows

Flavonoid_Absorption_Pathway cluster_small_intestine Small Intestine Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_colon Colon Lumen FG Flavonoid Glucoside SGLT1 SGLT1 Transporter FG->SGLT1 1. Direct Transport (Glucosides only) LPH LPH Enzyme (Brush Border) FG->LPH 2. Brush Border Hydrolysis Microbiota Gut Microbiota (Hydrolysis) FG->Microbiota 3. Passage to Colon (Unabsorbed Glycosides) CBG Cytosolic β-glucosidase SGLT1->CBG Hydrolysis Aglycone_Int Flavonoid Aglycone LPH->Aglycone_Int Absorption (Passive Diffusion) CBG->Aglycone_Int Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Aglycone_Int->Metabolism Metabolites Conjugated Metabolites Metabolism->Metabolites PortalVein Portal Vein Circulation Metabolites->PortalVein Aglycone_Ext Flavonoid Aglycone Microbiota->Aglycone_Ext Aglycone_Ext->Aglycone_Int Absorption

Intestinal Fate of Flavonoid Glucosides

Bioavailability_Workflow cluster_strategy Enhancement Strategy Selection cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis S1 Enzymatic Modification T1 Solubility & Dissolution Testing S1->T1 S2 Formulation (e.g., Nanoparticles) S2->T1 S3 Co-administration (e.g., Enhancers) S3->T1 T2 Caco-2 Permeability Assay T1->T2 T3 Stability in GI Fluids T2->T3 A1 Animal Model Selection (e.g., Rat, Mouse) T3->A1 A2 Pharmacokinetic Study (Oral Dosing) A1->A2 A3 Plasma Sample Analysis (LC-MS/MS) A2->A3 D1 Calculate PK Parameters (AUC, Cmax, Tmax) A3->D1 D2 Compare vs. Control D1->D2

Workflow for Bioavailability Enhancement Studies

Cyclodextrin_Encapsulation cluster_after After Complexation Flavonoid Poorly Soluble Flavonoid Complex Soluble Inclusion Complex Flavonoid->Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Mechanism of Cyclodextrin Encapsulation

References

Technical Support Center: Troubleshooting Interference in DPPH Assays with Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay when working with flavonoid glycosides. Flavonoid glycosides, common in plant extracts, can present unique challenges, leading to inaccurate estimations of antioxidant activity. This document offers solutions to common problems, detailed experimental protocols, and clear visual aids to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the DPPH assay?

The DPPH assay is a popular and straightforward method for determining the antioxidant capacity of various compounds.[1] It utilizes a stable free radical, DPPH•, which has a deep purple color and absorbs light strongly at approximately 517 nm.[1][2][3] When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it becomes reduced to its stable, non-radical form, DPPH-H.[3][4] This reduction process leads to a color change from deep purple to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[2][4] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[4]

Q2: Why do flavonoid glycosides interfere with the DPPH assay?

Flavonoid glycosides can interfere with the DPPH assay primarily through two mechanisms:

  • Spectral Interference: Many plant extracts containing flavonoid glycosides are naturally colored (e.g., yellow, red, brown).[5][6] These pigments may absorb light in the same region as DPPH• (around 517 nm).[5][6] This overlapping absorbance leads to an artificially high reading of the remaining DPPH•, causing an underestimation of the sample's true antioxidant activity.[5][6]

  • Modified Reactivity: Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, can alter the molecule's antioxidant capacity. The sugar groups can sterically hinder the hydroxyl groups responsible for donating hydrogen atoms, often leading to lower radical scavenging activity compared to their corresponding aglycones.[7] The position and type of glycosylation play a significant role in the flavonoid's overall antioxidant potential.

Q3: What are the common signs of interference in my DPPH assay results?

Several signs may indicate that your flavonoid glycoside sample is interfering with the assay:

  • Inconsistent or Non-Reproducible Results: Significant variations in IC50 values across repeated experiments.

  • Unexpected Color Changes: The final reaction mixture may have a color that is not the expected pale yellow, often indicating the presence of the original sample color.

  • Negative Absorbance Values: This can occur if the blank is prepared incorrectly, for instance, by including DPPH in the blank solution used for baseline correction.[8]

  • Ascending Absorbance with Increasing Concentration: Higher concentrations of your extract leading to higher absorbance readings, which is the opposite of the expected dose-dependent decrease.[8] This strongly suggests the extract itself absorbs at 517 nm.

  • Low Scavenging Activity: Plant extracts known to be rich in flavonoids showing unexpectedly low antioxidant activity.[9]

Q4: How can I correct for the intrinsic color of my flavonoid glycoside sample?

To correct for interference from colored samples, you must measure and subtract the absorbance of the sample itself. This is done by preparing a "sample blank" or "background control" for each concentration of your extract.

Procedure for Correction:

  • Prepare your sample dilutions as you would for the main assay.

  • For each concentration, create a parallel set of tubes or wells.

  • Instead of adding the DPPH• solution to this parallel set, add the solvent used to dissolve the DPPH• (e.g., methanol or ethanol).[10]

  • Incubate these sample blanks under the same conditions as your assay samples.

  • Measure the absorbance of these sample blanks at 517 nm.

  • Subtract the absorbance of the corresponding sample blank from the absorbance of your sample-DPPH• mixture.

The corrected absorbance can then be used in the standard formula to calculate the percentage of DPPH• scavenging activity.[11]

Q5: Does the choice of solvent affect the assay?

Yes, the solvent is a critical parameter. DPPH is typically dissolved in organic solvents like methanol or ethanol.[1] Using a consistent solvent system for the DPPH solution, sample dissolution, and blank is crucial for accurate results.[8] If your sample is insoluble in the primary solvent (e.g., ethanol) and requires an alternative like water or DMSO, ensure that the final concentration of this alternative solvent is consistent across all samples and controls to avoid solvent-dependent effects on the reaction kinetics.[12]

Q6: What alternative antioxidant assays can be used to validate results?

Due to the potential for interference, relying solely on the DPPH assay is not recommended, especially for colored plant extracts. It is good practice to use one or two complementary assays that operate via different mechanisms.

Assay NameAbbreviationMechanismPrinciple
Trolox Equivalent Antioxidant Capacity TEAC (or ABTS)Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET)[10]Measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.
Ferric Reducing Antioxidant Power FRAPSingle Electron Transfer (SET)[13]Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.
Oxygen Radical Absorbance Capacity ORACHydrogen Atom Transfer (HAT)[13][14]Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[14]
Cupric Reducing Antioxidant Power CUPRACSingle Electron Transfer (SET)[13]Measures the reduction of Cu²⁺ to Cu¹⁺ by antioxidants.

Using assays with different mechanisms (HAT vs. SET) can provide a more comprehensive profile of your sample's antioxidant properties.[10][13]

Experimental Protocols

Standard DPPH Assay Protocol

This protocol is a generalized procedure and may require optimization for specific samples.

1. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder (e.g., 4 mg) in 100 mL of a suitable solvent like methanol or ethanol.[4] Store this solution in a dark, airtight container at 4°C. It should be prepared fresh daily.[9][11]

  • Test Sample Solutions: Prepare a stock solution of your flavonoid glycoside extract in a suitable solvent. From this stock, create a series of dilutions to determine the IC50 value.

  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to use as a positive control.[4][9]

2. Assay Procedure:

  • Pipette a specific volume of the test sample or standard into a cuvette or microplate well (e.g., 100 µL).

  • Add a larger volume of the DPPH working solution (e.g., 2.9 mL for cuvettes or 100 µL for plates).[4]

  • Prepare a blank by mixing the sample solvent with the DPPH solvent.

  • Prepare a control containing only the DPPH solution and the corresponding solvent.

  • Mix the solutions thoroughly.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[11] The incubation time may need to be optimized based on the reaction kinetics of your sample.

  • Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[4]

3. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

Plot the % scavenging against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Modified DPPH Assay Protocol for Colored Samples

This protocol incorporates a correction for background absorbance.

1. Reagent Preparation:

  • Prepare reagents as described in the standard protocol.

  • Additionally, prepare a "DPPH solvent" blank, which is just the solvent used to dissolve the DPPH (e.g., pure methanol).

2. Assay Procedure:

  • Set up three sets of tubes/wells for each sample concentration:

    • Set A (Assay Sample): Sample + DPPH Solution

    • Set B (Sample Blank): Sample + DPPH Solvent

    • Set C (DPPH Control): Sample Solvent + DPPH Solution

  • Pipette your sample, sample solvent, DPPH solution, and DPPH solvent into the appropriate wells as defined above.

  • Incubate all sets under identical conditions (e.g., 30 minutes in the dark).

  • Measure the absorbance of all wells at 517 nm.

3. Data Analysis: Calculate the corrected absorbance of your sample:

Corrected A_sample = A_Set A - A_Set B

Calculate the corrected absorbance of the control:

Corrected A_control = A_Set C

Calculate the percentage of DPPH radical scavenging activity using the corrected values:

% Scavenging = [(Corrected A_control - Corrected A_sample) / Corrected A_control] x 100

Visualizations

DPPH Reaction Mechanism

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH DPPH• (Radical, Purple) DPPHH DPPH-H (Reduced, Yellow) DPPH->DPPHH H• donation Flavonoid Flavonoid-OH (Antioxidant) Flavonoid_Radical Flavonoid-O• (Oxidized Flavonoid) Flavonoid->Flavonoid_Radical Spectral_Interference cluster_assay Spectrophotometer Reading (517 nm) cluster_result Consequence True_Abs True Absorbance (from remaining DPPH•) Measured_Abs Measured Absorbance (Incorrectly High) True_Abs->Measured_Abs Interference_Abs Interfering Absorbance (from colored flavonoid) Interference_Abs->Measured_Abs + Result Underestimation of Antioxidant Activity Measured_Abs->Result Troubleshooting_Workflow Start Start: Unexpected DPPH Results Check_Color Is the sample extract colored? Start->Check_Color Run_Correction Run Sample Blank Correction Protocol Check_Color->Run_Correction Yes Check_Controls Review Controls: - Positive control working? - Blank prepared correctly? Check_Color->Check_Controls No Re_Eval1 Re-evaluate Results Run_Correction->Re_Eval1 Re_Eval1->Check_Controls Inconsistent End_Good Problem Solved Re_Eval1->End_Good Consistent Prep_Fresh Prepare fresh DPPH solution and positive controls Check_Controls->Prep_Fresh No Re_Eval2 Re-evaluate Results Check_Controls->Re_Eval2 Yes Prep_Fresh->Re_Eval2 Consider_Alternatives Validate with Alternative Assays (e.g., ABTS, FRAP, ORAC) Re_Eval2->Consider_Alternatives Inconsistent Re_Eval2->End_Good Consistent Final_Analysis Analyze data from multiple assays for a comprehensive profile Consider_Alternatives->Final_Analysis Final_Analysis->End_Good End_Bad Problem Persists

References

Technical Support Center: Extraction of 6-Hydroxyflavone-beta-D-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with the extraction of 6-Hydroxyflavone-beta-D-glucoside from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges include the compound's potential instability under harsh extraction conditions, its relatively low concentration in plant tissues, and the presence of structurally similar compounds that complicate purification. Like many flavonoid glycosides, this compound can be susceptible to degradation by heat, extreme pH, and enzymatic activity.[1]

Q2: Which plant parts are typically the best sources for flavonoid glycosides?

A2: Flavonoids are generally most concentrated in leaves and flowers. However, the distribution of specific glycosides varies between plant species. It is advisable to conduct a preliminary analysis of different plant parts (leaves, flowers, stems, roots) to identify the most abundant source of this compound.

Q3: What are the most common solvents used for the extraction of flavone glycosides?

A3: Polar solvents are generally effective for extracting flavonoid glycosides. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are widely used due to their efficiency and relatively low toxicity.[2] The choice of solvent may need to be optimized for your specific plant material.

Q4: How can I prevent the degradation of this compound during extraction?

A4: To minimize degradation, consider using milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures.[3] Additionally, rapid drying of the plant material at a moderate temperature can inactivate degradative enzymes. Storing the extract in a cool, dark place, and under an inert atmosphere can also enhance stability.

Q5: What are the recommended methods for purifying this compound from a crude extract?

A5: A multi-step purification strategy is often necessary. This can include liquid-liquid partitioning, followed by column chromatography using stationary phases like silica gel, Sephadex LH-20, or macroporous resins.[2][4] Preparative high-performance liquid chromatography (HPLC) may be required for obtaining high-purity compounds.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Target Compound - Inefficient extraction method.- Inappropriate solvent selection.- Degradation of the compound during extraction.- Low concentration in the plant material.- Optimize extraction parameters (time, temperature, solvent-to-solid ratio).- Try a different solvent or a combination of solvents.- Use a milder extraction technique (e.g., UAE).- Screen different plant parts or harvest at a different time.
Co-extraction of Impurities - Solvent is not selective enough.- Presence of pigments (e.g., chlorophyll) and other secondary metabolites.- Perform a preliminary defatting step with a non-polar solvent (e.g., hexane).- Employ a multi-step purification protocol.- Use macroporous resins for selective adsorption of flavonoids.[2]
Poor Resolution in Chromatography - Inappropriate stationary or mobile phase.- Overloading of the column.- Presence of interfering compounds.- Optimize the mobile phase composition and gradient.- Try a different type of chromatography column.- Dilute the sample before injection.- Pre-purify the sample to remove interfering substances.
Compound Degradation After Extraction - Exposure to light, heat, or oxygen.- Residual enzyme activity.- Store the extract at low temperatures (4°C or -20°C).- Protect the extract from light.- Evaporate the solvent under reduced pressure and store the dried extract.- Ensure all enzymes are denatured during initial processing.
Identification of the compound is inconclusive - Insufficient purity.- Lack of a reference standard.- Inappropriate analytical technique.- Further purify the compound.- Use multiple analytical techniques for confirmation (e.g., HPLC, LC-MS, NMR).[5][6]- If a standard is unavailable, detailed spectroscopic analysis is required for structural elucidation.

Quantitative Data from Similar Flavonoid Glycoside Extractions

Flavonoid Glycoside Plant Source Extraction Method Solvent Temperature (°C) Time Yield Reference
Flavonoids (unspecified)Crocus sativus floral residuesReflux67.7% Ethanol67.63 hours23.6 mg/g[2]
AmentoflavoneTaxus chinensisSupercritical Fluid Extraction78.5% Ethanol482.02 hours4.47 mg/g[7]
QuercetinTaxus chinensisSupercritical Fluid Extraction82% Ethanol462.3 hours3.73 mg/g[7]
Flavone di-C-glycosidesPremna fulva CraibUltrasound-AssistedCholine chloride and 1,3-propanediolN/AOptimizedHigher than 40% ethanol[1][8]

Experimental Protocols

Protocol 1: General Extraction of Flavone Glycosides from Plant Material
  • Sample Preparation:

    • Dry the plant material (leaves or flowers) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (40-60 mesh).

    • (Optional) Defat the powdered material by macerating with n-hexane for 24 hours to remove lipids and chlorophyll.

  • Extraction:

    • Macerate the plant powder in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v) for 48 hours at room temperature with occasional shaking.

    • Alternatively, perform ultrasound-assisted extraction (UAE) at a frequency of 40 kHz and a temperature of 50°C for 60 minutes.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at 50°C to obtain the crude extract.

Protocol 2: Purification of Flavone Glycosides using Macroporous Resin Column Chromatography
  • Column Preparation:

    • Select a suitable macroporous resin (e.g., HPD100) and pre-treat it according to the manufacturer's instructions.

    • Pack a glass column with the pre-treated resin.

  • Sample Loading and Elution:

    • Dissolve the crude extract in deionized water to a suitable concentration.

    • Load the sample solution onto the column.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the flavonoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing the target compound.

  • Further Purification:

    • Pool the fractions rich in this compound.

    • Concentrate the pooled fractions under reduced pressure.

    • For higher purity, subject the enriched fraction to further chromatographic separation, such as Sephadex LH-20 column chromatography or preparative HPLC.

Visualizations

experimental_workflow plant_material Plant Material (Leaves/Flowers) drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Macroporous Resin) crude_extract->purification fraction_collection Fraction Collection & Analysis purification->fraction_collection final_product Pure 6-Hydroxyflavone- beta-D-glucoside fraction_collection->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthetic_pathway cluster_enzymes Enzymes phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa 4-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (A Flavanone) naringenin_chalcone->naringenin CHI apigenin Apigenin (A Flavone) naringenin->apigenin FNS hydroxy_apigenin 6-Hydroxyapigenin apigenin->hydroxy_apigenin F6H hydroxyflavone 6-Hydroxyflavone hydroxy_apigenin->hydroxyflavone Dehydrogenation (speculative) target_compound 6-Hydroxyflavone- beta-D-glucoside hydroxyflavone->target_compound UGT PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase CL 4CL: 4-coumaroyl-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase FNS FNS: Flavone synthase F6H F6H: Flavonoid 6-hydroxylase UGT UGT: UDP-glycosyltransferase

Caption: Plausible biosynthetic pathway of this compound in plants.

References

preventing degradation of 6-Hydroxyflavone-beta-D-glucoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 6-Hydroxyflavone-beta-D-glucoside during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to elevated temperatures, light, non-neutral pH conditions (both acidic and basic), and oxidizing agents.[1][2] The glycosidic bond is particularly susceptible to hydrolysis under acidic or basic conditions, while the flavonoid structure can be compromised by heat, light, and oxidation.

Q2: What is the recommended storage temperature for this compound?

A2: The recommended storage temperature for this compound is 2°C - 8°C.[3] Storing the compound in a refrigerated and dark environment is crucial to minimize degradation.

Q3: How does pH affect the stability of this compound?

A3: Flavonoid glycosides like this compound are most stable in a neutral pH range. Both acidic and basic conditions can catalyze the hydrolysis of the beta-D-glucoside linkage, leading to the formation of the aglycone (6-Hydroxyflavone) and glucose.[1][4][5]

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids can be sensitive to light, which can induce photodegradation.[6][7] It is recommended to store this compound in a light-protected container, such as an amber vial.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation product from the hydrolysis of the glycosidic bond is 6-Hydroxyflavone and D-glucose. Under oxidative stress, further degradation of the flavonoid rings can occur, leading to various phenolic acid derivatives.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage.Verify storage conditions (temperature, light exposure). Analyze the purity of the stored compound using HPLC.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.The primary degradation product is likely 6-Hydroxyflavone. Co-inject with a 6-Hydroxyflavone standard to confirm. Other peaks may correspond to further degradation products from the flavonoid rings.
Change in physical appearance (e.g., color change). Degradation of the compound.Discard the product and obtain a fresh batch. Review storage and handling procedures to prevent future degradation.
Inconsistent results between different batches. Variation in the stability of different batches or degradation during handling.Perform a stability check on the new batch upon receipt. Standardize handling procedures to minimize exposure to adverse conditions.

Quantitative Data Summary

Table 1: General Stability of Flavonoid Glycosides under Different Conditions

Condition Stability Primary Degradation Pathway
Acidic (e.g., 0.1 M HCl) LabileHydrolysis of the glycosidic bond
Basic (e.g., 0.1 M NaOH) Very LabileHydrolysis of the glycosidic bond and potential ring opening
Elevated Temperature (e.g., >40°C) Moderate to LabileThermal degradation, hydrolysis
Oxidative (e.g., H₂O₂) LabileOxidation of the flavonoid rings
Photochemical (UV/Visible Light) Moderate to LabilePhotodegradation

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 6-Hydroxyflavone.

Materials:

  • This compound sample

  • 6-Hydroxyflavone reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Prepare a reference standard solution of 6-Hydroxyflavone in the same manner.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Approximately 270 nm and/or 330 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

  • Analysis:

    • Inject the sample solution and the reference standard solution.

    • Identify the peak for this compound and 6-Hydroxyflavone based on their retention times.

    • Calculate the purity of the sample by determining the peak area percentage of this compound relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for various time points (e.g., 1, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for various time points.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store aliquots of the stock solution at an elevated temperature (e.g., 60°C) in the dark for various time points.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose aliquots of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points.

  • Analysis: Analyze all stressed samples by HPLC (Protocol 1) to determine the extent of degradation and identify major degradation products.

Visualizations

degradation_pathway This compound This compound 6-Hydroxyflavone 6-Hydroxyflavone This compound->6-Hydroxyflavone Hydrolysis (Acid/Base) D-Glucose D-Glucose This compound->D-Glucose Hydrolysis (Acid/Base) Further Degradation Products Further Degradation Products 6-Hydroxyflavone->Further Degradation Products Oxidation/Photodegradation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Analysis Recommended 2-8°C, Dark, Neutral pH Stable_Sample Stable Sample Recommended->Stable_Sample Adverse High Temp, Light, Acid/Base, Oxidizing Agents Degraded_Sample Degraded Sample Adverse->Degraded_Sample Purity_Check HPLC Purity Assessment Degradation_Study Forced Degradation Study This compound This compound This compound->Recommended Store Under This compound->Adverse Avoid Degraded_Sample->Degradation_Study Stable_Sample->Purity_Check

Caption: Logical workflow for storage and stability analysis.

References

Technical Support Center: LC-MS/MS Analysis of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LC-MS/MS protocol optimization for flavonoid glycoside analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of flavonoid glycosides by LC-MS/MS, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram shows significant peak tailing for all or some of my flavonoid glycoside peaks. What are the likely causes and how can I fix this?

Answer: Peak tailing is a common issue in liquid chromatography.[1] The cause can be chemical or physical. If all peaks in the chromatogram are tailing, the issue is likely physical, whereas if only some peaks are tailing, a chemical cause is more probable.[2]

Potential Causes and Solutions for Tailing Peaks:

Potential Cause Solution
Physical Issues (Affecting All Peaks)
Blocked column fritBack-flush the column. If the problem persists, replace the frit or the column.[1]
Extra-column volumeMinimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[2]
Column void or degradationFlush the column according to the manufacturer's instructions. If a void is suspected, column replacement is often necessary.[2]
Chemical Issues (Affecting Specific Peaks)
Secondary interactions with silanolsUse a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column). Lowering the mobile phase pH with additives like formic or acetic acid can suppress silanol interactions.[3][4] Using a buffered mobile phase can also help maintain a consistent pH.
Overloading the columnReduce the injection volume or the concentration of the sample.[2]
Co-elution with an interfering compoundOptimize the chromatographic gradient or try a different column chemistry to improve separation.[5]

Question: I am observing peak fronting or split peaks in my chromatogram. What could be the cause?

Answer: Peak fronting is less common than tailing and is often associated with column overload. Split peaks can indicate a problem at the column inlet or with the injection solvent.

Potential Causes and Solutions for Fronting or Split Peaks:

Problem Potential Cause Solution
Peak Fronting Column overloadDilute the sample or decrease the injection volume.
Split Peaks Partially blocked column inletBack-flush the column or replace the inlet frit.[2]
Injection solvent stronger than mobile phaseEnsure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.[2]
Column voidReplace the column.[2]

Issue 2: In-source Fragmentation of Glycosides

Question: I am seeing significant in-source fragmentation of my flavonoid glycosides, leading to a low abundance of the precursor ion. How can I control this?

Answer: In-source fragmentation, or in-source collision-induced dissociation (CID), is a common phenomenon in the analysis of labile molecules like flavonoid glycosides.[6] It can be controlled by optimizing the MS source parameters.

Key MS Parameters to Optimize for Controlling In-source Fragmentation:

MS Parameter Effect on In-source Fragmentation Optimization Strategy
Fragmentor/Nozzle Voltage Higher voltages increase the energy in the source, leading to more fragmentation.Start with a low voltage and gradually increase it to find the optimal balance between precursor ion intensity and desired fragmentation. For a range of flavonoid glycosides, optimized values have been reported around 230 V in positive mode and 330 V in negative mode.[6]
Capillary Voltage Can influence the overall ion signal and, to a lesser extent, fragmentation.Optimize for maximum precursor ion signal. Voltages are typically in the range of 1500-4000 V.[7][8]
Gas Temperature Higher temperatures can lead to thermal degradation and fragmentation.Use the lowest temperature that still allows for efficient desolvation. A temperature above 300°C is often a good starting point.[7]
Nebulizer Pressure Affects droplet formation and desolvation efficiency.Optimize for a stable spray and maximum signal intensity. Pressures are often above 40 psi.[7]

Issue 3: Poor Ionization Efficiency and Sensitivity

Question: My flavonoid glycosides are showing low signal intensity. How can I improve their ionization and detection?

Answer: Improving ionization efficiency is key to achieving better sensitivity. This involves optimizing both the mobile phase composition and the mass spectrometer's source settings. Flavonoid glycosides can often be analyzed in both positive and negative ion modes, with the choice depending on the specific structure. The negative ion mode is frequently found to be more sensitive and selective.[3]

Strategies to Enhance Ionization and Sensitivity:

Strategy Details
Optimize Mobile Phase Additives The addition of a small amount of acid, such as 0.1% to 0.2% formic acid or acetic acid, to the mobile phase can aid in protonation for positive ion mode and improve peak shape.[3][9]
Select the Appropriate Ionization Mode Empirically test both positive and negative ion modes for your specific analytes. Negative mode often provides better sensitivity for flavonoids due to the presence of acidic phenolic hydroxyl groups.[3]
Optimize MS Source Parameters Systematically tune the capillary voltage, gas temperature, nebulizer pressure, and drying gas flow rate to maximize the signal for your compounds of interest.
Sample Preparation A clean sample is crucial for good sensitivity. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC-MS/MS method for flavonoid glycoside analysis?

A1: A good starting point would be a reversed-phase method using a C18 column. The mobile phase typically consists of water and acetonitrile or methanol, both with a small amount of acid (e.g., 0.1% formic acid).

Example Starting LC and MS Conditions:

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, increase to 95% B over 10-15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30-40 °C
Injection Volume 1-5 µL
Ionization Mode ESI Negative and Positive (test both)
Capillary Voltage 3500-4500 V
Gas Temperature 300-350 °C
Nebulizer Pressure 35-45 psi

Q2: How do I differentiate between O-glycosides and C-glycosides using MS/MS?

A2: O-glycosides and C-glycosides exhibit different fragmentation patterns in MS/MS.

  • O-Glycosides: The most common fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety and the formation of an aglycone ion (Y₀⁺ or Y₀⁻).[11][12]

  • C-Glycosides: The C-C bond between the sugar and the aglycone is much stronger. Therefore, fragmentation typically involves cross-ring cleavages of the sugar moiety.[12]

Q3: What are the common sample preparation techniques for flavonoid glycoside analysis from plant extracts?

A3: A common and effective procedure involves the following steps:

  • Freezing and Grinding: Immediately freeze plant tissue in liquid nitrogen and grind it to a fine powder to halt enzymatic degradation.[9]

  • Extraction: Extract the powdered tissue with a solvent mixture, such as 75% methanol with 0.1% formic acid. Sonication can be used to improve extraction efficiency.[9]

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and then filter the supernatant through a 0.2 µm filter to remove fine particulates before injection.[8][9]

  • Optional Clean-up: For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering compounds and enrich the flavonoids.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissue

This protocol is adapted from established methods for flavonoid extraction.[9]

  • Weigh approximately 100 mg of frozen, ground plant tissue into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (80% methanol in water with 0.1% formic acid).

  • Vortex for 1 minute.

  • Sonicate the sample in a sonication bath for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant into a clean tube.

  • Repeat the extraction (steps 2-5) on the remaining pellet and pool the supernatants.

  • Filter the pooled supernatant through a 0.2 µm PVDF syringe filter into an LC vial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Plant Tissue Sample Grinding Grind in Liquid N2 Sample->Grinding Extraction Solvent Extraction (e.g., 80% MeOH) Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter (0.2 µm) Centrifugation->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation Inject MS_Ionization ESI Source (Ionization) LC_Separation->MS_Ionization MS_Analysis Tandem MS (Fragmentation & Detection) MS_Ionization->MS_Analysis Data_Processing Data Processing (Peak Integration) MS_Analysis->Data_Processing Raw Data Identification Compound Identification (Fragmentation Pattern) Data_Processing->Identification Quantification Quantification Identification->Quantification

Caption: A general experimental workflow for the LC-MS/MS analysis of flavonoid glycosides.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Question1 Are all peaks tailing? Start->Question1 Physical_Issues Likely a Physical Issue Question1->Physical_Issues Yes Chemical_Issues Likely a Chemical Issue Question1->Chemical_Issues No (only some) Solution_Physical Check for: - Blocked Frit - Extra-column Volume - Column Void Physical_Issues->Solution_Physical Solution_Chemical Optimize for: - Secondary Interactions - Column Overload - Co-elution Chemical_Issues->Solution_Chemical

Caption: A logical diagram for troubleshooting chromatographic peak tailing.

References

Technical Support Center: Quantification of Flavonoid Glycosides in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of flavonoid glycosides in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in quantifying flavonoid glycosides from plant material?

A1: The initial sample preparation, which includes drying, grinding, and sometimes defatting, is a critical first step. The chosen drying method can significantly impact the integrity of the flavonoid glycosides. For instance, high temperatures can lead to the degradation of thermally unstable compounds like acylated flavonoid glycosides.[1] Freeze-drying is often the preferred method to preserve the profile of these compounds.[2] Grinding the dried material to a small particle size (e.g., less than 0.5 mm) increases the surface area for more efficient extraction.[1]

Q2: How do I choose the right solvent for extracting flavonoid glycosides?

A2: There is no single universal solvent for flavonoid glycoside extraction, and the optimal choice depends on the specific plant matrix and the target compounds.[1][3] However, mixtures of alcohol and water are commonly used. For example, 70% methanol is often effective for the maceration of flavonoids.[1] Acetone has also been highlighted as a highly selective solvent for flavonoids.[1] It is crucial to optimize the solvent system for your specific sample and analytical goals.

Q3: Should I quantify the intact glycosides or the aglycones after hydrolysis?

A3: Both approaches are valid, but they provide different information. Quantifying intact glycosides gives a more accurate profile of the native compounds in the sample. However, this can be challenging due to the large number of structurally similar glycosides and a lack of commercial standards. Hydrolyzing the glycosides to their corresponding aglycones simplifies the chromatogram and can increase the concentration of the target analyte for easier detection.[4] This approach, however, results in the loss of information about the original glycosylation pattern. The decision depends on the research question.

Q4: What are the common issues with acid hydrolysis and how can I mitigate them?

A4: A major pitfall of acid hydrolysis is the potential for degradation of the liberated aglycones, especially under harsh conditions (e.g., high acid concentration and temperature).[5] For instance, treatment with 6 mol/L HCl at 80°C can lead to aglycone decomposition.[5] To mitigate this, it is recommended to use milder conditions, such as 2 mol/L HCl at 60°C for 2 hours, and to add an antioxidant like ascorbic acid to the hydrolysis mixture to prevent degradation.[2][5]

Q5: When is enzymatic hydrolysis a better option than acid hydrolysis?

A5: Enzymatic hydrolysis can be a milder and more specific alternative to acid hydrolysis. However, the choice of enzyme is critical. For example, β-glucosidase is effective for hydrolyzing O-glucosides but may be slow or ineffective for other glycosidic linkages like galactosides or deoxyhexosides.[5] Enzyme mixes, such as snailase, which contains multiple glycosidase activities, can be more effective for a broader range of flavonoid glycosides.[4] Enzymatic hydrolysis is particularly useful when you want to avoid the harsh conditions of acid treatment that might degrade sensitive aglycones.

Troubleshooting Guides

Issue 1: Low Recovery of Flavonoid Glycosides During Extraction

Symptoms:

  • Low peak intensities in your chromatogram compared to literature values for similar samples.

  • Failure to detect expected flavonoid glycosides.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the extraction solvent may not be suitable for your target analytes. Try a graded series of solvent mixtures (e.g., methanol/water or ethanol/water at different ratios) to find the optimal composition. Acetone is also a good solvent to consider.[1]
Insufficient Extraction Time or Temperature Increase the extraction time or use methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2] However, be cautious with temperature as it can degrade some flavonoids.[1]
Sample Particle Size is Too Large Ensure the plant material is finely ground (ideally < 0.5 mm) to maximize the surface area for solvent penetration.[1]
Degradation During Sample Preparation If using fresh plant material, enzymatic degradation can occur.[1] Consider flash-freezing in liquid nitrogen immediately after collection and then lyophilizing. For heat-sensitive compounds, avoid high-temperature drying methods.[1]
Issue 2: Incomplete Hydrolysis or Aglycone Degradation

Symptoms:

  • Presence of both glycoside and aglycone peaks in the chromatogram after hydrolysis.

  • Low aglycone yield.

  • Appearance of unknown degradation product peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Acid Hydrolysis Conditions Optimize the acid concentration, temperature, and time. Harsh conditions can degrade aglycones.[5] A common starting point is 1.2 M HCl in 50% aqueous methanol at 80°C for 2 hours, with the addition of an antioxidant like ascorbic acid.[6]
Enzyme Specificity in Enzymatic Hydrolysis The chosen enzyme may not cleave all types of glycosidic bonds present in your sample.[5] Consider using a broader-spectrum enzyme cocktail like snailase or naringinase.[4]
Aglycone Instability Some flavonoid aglycones are inherently unstable. Minimize exposure to light, heat, and oxygen during and after hydrolysis. Analyze the samples as quickly as possible after preparation.
Issue 3: Poor Chromatographic Resolution and Peak Shape

Symptoms:

  • Co-eluting peaks.

  • Broad or tailing peaks.

  • Inconsistent retention times.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate HPLC/UPLC Column A standard C18 column is a good starting point for flavonoid analysis.[7][8] If resolution is poor, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency.
Mobile Phase Composition is Not Optimized The gradient elution program is critical for separating complex mixtures of flavonoids.[9] Adjust the gradient slope, initial and final organic solvent percentages, and the type of organic modifier (acetonitrile often provides better resolution than methanol).[10] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[9][11]
Sample Solvent is Too Strong If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12] Dilute the sample in the initial mobile phase if possible.
Column Temperature Fluctuation Lack of column temperature control can lead to retention time shifts.[12] Use a column thermostat to maintain a consistent temperature.
Issue 4: Inaccurate Quantification due to Matrix Effects in LC-MS

Symptoms:

  • Poor linearity of the calibration curve.

  • Inconsistent results between replicate injections.

  • Significant ion suppression or enhancement.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Complex sample matrices can contain compounds that co-elute with the analytes and interfere with their ionization in the mass spectrometer source.
Use of an Appropriate Internal Standard The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte.[13] If these are unavailable, a structurally similar compound that is not present in the sample can be used.
Improved Sample Clean-up Employ solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.[12]
Matrix-Matched Calibration Standards Prepare calibration standards in a blank matrix extract that is free of the target analytes to mimic the matrix effects seen in the samples.
Dilution of the Sample Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on analyte ionization.

Experimental Protocols

Protocol 1: General Extraction of Flavonoid Glycosides from Plant Material
  • Sample Preparation:

    • Dry the plant material using freeze-drying or at a low temperature (< 40°C) to prevent degradation.[1][2]

    • Grind the dried material to a fine powder (particle size < 0.5 mm).[1]

    • For fatty samples, pre-extract with a non-polar solvent like hexane to remove lipids.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of 70% aqueous methanol (or another optimized solvent).[1]

    • Perform extraction using one of the following methods:

      • Maceration: Shake or stir the mixture at room temperature for 24 hours.

      • Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature.[14]

      • Microwave-Assisted Extraction (MAE): Use a dedicated microwave extraction system following the manufacturer's instructions.

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Repeat the extraction process on the residue two more times and combine the supernatants.

    • Evaporate the solvent from the combined extracts under reduced pressure at a temperature below 40°C.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase) for analysis.

Protocol 2: Acid Hydrolysis of Flavonoid Glycosides
  • Preparation:

    • Take a known volume of the flavonoid glycoside extract.

    • Add an equal volume of 2.4 M HCl in 50% aqueous methanol to achieve a final concentration of 1.2 M HCl.[6]

    • Add a small amount of ascorbic acid (e.g., 2 mg) as an antioxidant.[2][6]

  • Hydrolysis:

    • Reflux the mixture at 80°C for 2 hours.[6]

    • Cool the mixture to room temperature.

  • Extraction of Aglycones:

    • Partition the hydrolyzed solution with a water-immiscible organic solvent such as ethyl acetate by adding an equal volume and shaking vigorously.

    • Separate the organic layer.

    • Repeat the extraction of the aqueous layer twice more with the same organic solvent.

    • Combine the organic layers.

    • Wash the combined organic layer with distilled water to remove residual acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure.

    • Reconstitute the aglycone residue in a known volume of a suitable solvent for analysis.

Protocol 3: UPLC-MS/MS Quantification of Flavonoid Glycosides
  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[15]

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]

    • Gradient Elution: A typical gradient might be: 5-30% B over 10 minutes, then to 95% B in 2 minutes, hold for 2 minutes, and return to initial conditions. The gradient should be optimized for the specific sample.

    • Flow Rate: 0.3-0.5 mL/min.[17][18]

    • Column Temperature: 30-40°C.[17]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), often in negative mode for better sensitivity for flavonoids.[11][18]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[19] Precursor and product ions for each target analyte must be optimized by infusing individual standards.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity of the target analytes.[17][18]

  • Quantification:

    • Prepare a series of calibration standards of the target flavonoid glycosides (or aglycones) in the appropriate concentration range.

    • If matrix effects are significant, use matrix-matched calibration standards or a stable isotope-labeled internal standard.[13]

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of the analytes in the samples from the calibration curve.

Visualizations

Flavonoid_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analytical Approaches cluster_Direct Direct Analysis cluster_Hydrolysis Hydrolysis & Analysis cluster_Data Data Processing Sample Complex Sample (e.g., Plant Material) Drying Drying (e.g., Freeze-drying) Sample->Drying Grinding Grinding (<0.5 mm) Drying->Grinding Extraction Solvent Extraction (e.g., 70% Methanol) Grinding->Extraction Direct_LCMS LC-MS/MS Analysis (Intact Glycosides) Extraction->Direct_LCMS Direct Quantification Hydrolysis Hydrolysis (Acid or Enzymatic) Extraction->Hydrolysis Indirect Quantification Quantification Quantification (Calibration Curve) Direct_LCMS->Quantification Aglycone_LCMS LC-MS/MS Analysis (Aglycones) Hydrolysis->Aglycone_LCMS Aglycone_LCMS->Quantification Result Final Concentration Quantification->Result Troubleshooting_Low_Recovery Start Low Flavonoid Recovery Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Inefficient Extraction? Cause1->Cause2 No Solution1 Optimize Solvent Polarity (e.g., Methanol/Water Ratio) Cause1->Solution1 Yes Cause3 Large Particle Size? Cause2->Cause3 No Solution2 Increase Time/Temp or Use UAE/MAE Cause2->Solution2 Yes Cause4 Analyte Degradation? Cause3->Cause4 No Solution3 Grind Sample Finely (<0.5 mm) Cause3->Solution3 Yes Solution4 Use Milder Drying Method (e.g., Freeze-drying) Cause4->Solution4 Yes End Improved Recovery Cause4->End No, consult further Solution1->End Solution2->End Solution3->End Solution4->End LCMS_Matrix_Effects cluster_Solutions Mitigation Strategies Problem Inaccurate LC-MS Quantification (Matrix Effects) Cause Co-eluting Matrix Components Interfere with Ionization Problem->Cause Sol1 Use Stable Isotope-Labeled Internal Standard Cause->Sol1 Sol2 Improve Sample Clean-up (e.g., SPE) Cause->Sol2 Sol3 Use Matrix-Matched Calibration Cause->Sol3 Sol4 Dilute Sample Extract Cause->Sol4 Outcome Accurate Quantification Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

References

Validation & Comparative

A Comparative Guide to Flavonoids in Neuroprotection: Baicalin vs. 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence for baicalin's neuroprotective effects and an overview of the current research landscape for 6-Hydroxyflavone-beta-D-glucoside.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention in neuroscience for their potential to protect against neuronal damage. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic properties, make them promising candidates for the development of novel therapies for neurodegenerative diseases. This guide provides a detailed comparison of the neuroprotective effects of two such flavonoids: baicalin and this compound.

While extensive research has illuminated the neuroprotective capabilities of baicalin, a major bioactive component of Scutellaria baicalensis, there is a notable scarcity of scientific literature on the neuroprotective properties of this compound. This guide will therefore present a comprehensive overview of the robust experimental data supporting baicalin's efficacy in various neuroprotection models and will highlight the current data gap for this compound.

Baicalin: A Well-Established Neuroprotective Agent

Baicalin has been extensively studied in a variety of in vitro and in vivo models of neurodegeneration, consistently demonstrating significant protective effects. Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal cell death and dysfunction.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of baicalin.

Table 1: In Vitro Neuroprotective Effects of Baicalin

Model SystemInsultBaicalin ConcentrationOutcome MeasureResult
Primary rat cortical neuronsH₂O₂ (300 μM)200 μMLDH LeakageDecreased by >50% compared to H₂O₂-only group[1]
Primary rat cortical neuronsH₂O₂ (300 μM)Not specifiedCell ViabilityIncreased in a dose-dependent manner[1]
PC12 cellsH₂O₂Not specifiedApoptotic RateReduced[2]
SH-SY5Y cellsThrombinNot specifiedCell DeathReduced[2]
Brain microvascular endothelial cellsOxygen-Glucose Deprivation (OGD)Not specifiedCell ViabilityIncreased[2]
BV-2 microgliaLipopolysaccharide (LPS)2.5-22.5 μMNitric Oxide (NO) ProductionSignificantly attenuated[3]
BV-2 microgliaLipopolysaccharide (LPS)2.5-22.5 μMIL-1β ProductionSignificantly attenuated[3]
BV-2 microgliaLipopolysaccharide (LPS)2.5-22.5 μMPGE₂ ProductionSignificantly attenuated[3]
C8-B4 microgliaLipopolysaccharide (LPS)≥ 1 μMTNF-α LevelsLowered[4]
NT2-N neuronal cells-0.1, 1, 5 μMNeurite OutgrowthPositively affected[4]

Table 2: In Vivo Neuroprotective Effects of Baicalin

Animal ModelInsultBaicalin DosageOutcome MeasureResult
RatsMiddle Cerebral Artery Occlusion (MCAO)15 mg/kgInfarct VolumeReduced by 68.94% (at 0h), 66.3% (at 2h), 32.6% (at 4h)[1]
RatsMiddle Cerebral Artery Occlusion (MCAO)15 mg/kgTUNEL-positive neuronsReduced by 44%[1]
RatsMiddle Cerebral Artery Occlusion (MCAO)100 mg/kgPercentage of Damaged CellsDecreased from 78.23% to 50.88%[5]
RatsMiddle Cerebral Artery Occlusion (MCAO)100 mg/kgPercentage of Apoptotic CellsDecreased from 90.15% to 49.69%[5]
RatsMiddle Cerebral Artery Occlusion (MCAO)100 mg/kgROS Levels (DCF)Decreased from 3.65 to 2.63 pmol/mg protein[5]
RatsMiddle Cerebral Artery Occlusion (MCAO)100 mg/kgLipid Peroxidation (MDA)Decreased from 3.18 to 2.46 pmol/mg protein[5]
APP/PS1 miceAlzheimer's Disease ModelNot specifiedSpatial Memory DysfunctionAttenuated[6]

Table 3: Antioxidant Activity of Baicalin

AssayIC₅₀ Value (μg/mL)Reference CompoundIC₅₀ Value (μg/mL)
DPPH radical scavenging16.4[7]Ascorbic acid8.1[7]
DPPH radical scavenging13.40[8]BHA10.10[8]
DPPH radical scavenging13.40[8]BHT25.95[8]
DPPH radical scavenging13.40[8]Trolox7.059[8]
DPPH radical scavenging13.40[8]α-Tocopherol11.31[8]
Iron-chelating17.0[7]Ascorbic acid19.6[7]
Iron-chelating17.0[7]BHT21.7[7]
ABTS radical scavenging38.37[8]Trolox6.16[8]
DMPD radical scavenging90.91[8]Trolox4.33[8]
Experimental Protocols

In Vitro Model: H₂O₂-Induced Oxidative Stress in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons are harvested from neonatal Sprague Dawley rats and cultured in appropriate media.

  • Treatment: Neurons are pre-treated with varying concentrations of baicalin for a specified period (e.g., 24 hours).

  • Induction of Injury: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂, e.g., 300 μM) for a set duration (e.g., 16 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.

    • Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

    • Apoptosis: Detected using methods like TUNEL staining or by measuring caspase-3 activity.

    • Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and malondialdehyde (MDA) are measured.

    • Antioxidant Enzyme Activity: The activity of enzymes like superoxide dismutase (SOD) is determined.[1]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Transient focal cerebral ischemia is induced in adult male Sprague Dawley rats by occluding the middle cerebral artery with a filament for a specific duration (e.g., 1.5 hours), followed by reperfusion.

  • Treatment: Baicalin (e.g., 15 mg/kg or 100 mg/kg) is administered intraperitoneally at different time points relative to the MCAO procedure (e.g., immediately after or at various time points post-occlusion).

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and neurological function.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histopathology: Brain tissue is examined for neuronal damage using staining methods like Hematoxylin and Eosin (H&E).

    • Apoptosis Detection: TUNEL staining is performed on brain sections to identify apoptotic cells.

    • Biochemical Analysis: Brain tissue homogenates are analyzed for markers of oxidative stress (ROS, MDA), and the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) is measured by Western blotting or immunohistochemistry.[1][5]

Signaling Pathways

Baicalin exerts its neuroprotective effects by modulating several key signaling pathways.

Baicalin_Neuroprotective_Pathways cluster_stress Cellular Stress cluster_baicalin Baicalin cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Outcome Oxidative_Stress Oxidative Stress MAPK MAPK Pathway (p38, JNK, ERK) Oxidative_Stress->MAPK Neuroinflammation Neuroinflammation NFkB NF-κB Pathway Neuroinflammation->NFkB Excitotoxicity Excitotoxicity Excitotoxicity->MAPK Baicalin Baicalin Baicalin->NFkB Inhibits Baicalin->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway Baicalin->PI3K_Akt Activates Nrf2 Nrf2/ARE Pathway Baicalin->Nrf2 Activates Oxidative_Stress_down ↓ Oxidative Stress (↓ ROS, ↓ MDA) Baicalin->Oxidative_Stress_down Inflammation_down ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation_down Apoptosis_down ↓ Apoptosis (↓ Caspase-3, ↑ Bcl-2/Bax ratio) MAPK->Apoptosis_down PI3K_Akt->Apoptosis_down Antioxidant_up ↑ Antioxidant Enzymes (SOD, HO-1) Nrf2->Antioxidant_up Neuroprotection Neuroprotection Inflammation_down->Neuroprotection Apoptosis_down->Neuroprotection Oxidative_Stress_down->Neuroprotection Antioxidant_up->Neuroprotection

Caption: Signaling pathways modulated by baicalin to exert its neuroprotective effects.

This compound: An Unexplored Frontier

In stark contrast to the wealth of data on baicalin, a comprehensive search of the scientific literature reveals a significant lack of studies on the neuroprotective effects of this compound. While the chemical structure of this compound is known, its biological activities, particularly in the context of neuroprotection, remain largely uninvestigated.

There are no available peer-reviewed articles detailing its efficacy in in vitro or in vivo models of neurodegeneration. Consequently, quantitative data, experimental protocols, and an understanding of its potential mechanisms and signaling pathways in neuroprotection are currently unavailable.

Logical Relationship Diagram: Current State of Research

Research_Status cluster_baicalin Baicalin cluster_6hfg This compound cluster_comparison Comparative Analysis Baicalin_Research Extensive Research - In vitro data - In vivo data - Known mechanisms Comparison Direct Comparison Not Possible Baicalin_Research->Comparison Provides Data SixHFG_Research Limited Research - Chemical data available - No neuroprotection data SixHFG_Research->Comparison Lacks Data

Caption: Logical diagram illustrating the disparity in research between baicalin and this compound.

Conclusion

This guide highlights the substantial body of evidence supporting the neuroprotective effects of baicalin. Through its ability to mitigate oxidative stress, inflammation, and apoptosis via the modulation of key signaling pathways such as NF-κB and MAPK, baicalin stands as a promising candidate for further investigation in the context of neurodegenerative diseases.

Conversely, this compound remains a largely unexplored compound in the field of neuroprotection. The absence of experimental data precludes any meaningful comparison with baicalin at this time. This significant data gap underscores the need for future research to investigate the potential neuroprotective properties of this compound and other understudied flavonoids. Such studies are crucial for expanding our understanding of the therapeutic potential of this important class of natural compounds.

References

Unraveling the Anticancer Potential of 6-Hydroxyflavone-beta-D-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer mechanism of 6-Hydroxyflavone-beta-D-glucoside. Due to the limited direct experimental data on this specific glycoside, this document synthesizes information on its aglycone, 6-hydroxyflavone, and the general effects of flavonoid glycosylation to project its potential efficacy and mechanism of action. This guide is intended to serve as a foundational resource to stimulate and inform future research in this area.

Comparative Analysis of Cytotoxicity

Table 1: Cytotoxicity of 6-Hydroxyflavone against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer> 50[1]
MCF7Breast Cancer35.9[1]
OVCAR-3Ovarian Cancer44.7[1]
IGROV-1Ovarian Cancer> 50[1]
SKOV-3Ovarian Cancer> 50[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

The glycosylation of flavonoids, the addition of a sugar moiety like glucose, can significantly impact their biological activity. Generally, the aglycone form (without the sugar) is more readily able to cross cell membranes and exert its effects in in vitro settings. However, glycosylation can improve a compound's solubility, stability, and bioavailability in vivo. Therefore, while 6-hydroxyflavone shows moderate cytotoxic activity against certain cancer cell lines, its glucoside derivative might exhibit different potency depending on the experimental context.

Impact on the Cell Cycle

Flavonoids often exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. A study by Choi et al. (1999) investigated the effects of various flavonoids on the cell cycle of SF295 human glioblastoma cells.

Table 2: Comparative Effects of Flavonoids on the Cell Cycle of SF295 Cells

CompoundG0/G1 PhaseS PhaseG2/M PhaseReference
6-Hydroxyflavone -
Flavone ---
3-Hydroxyflavone -

Key: ↑ Increase, ↓ Decrease, - No significant change

This data suggests that 6-hydroxyflavone, similar to 3-hydroxyflavone, can induce an arrest in the G2/M phase of the cell cycle in SF295 cells. This provides a specific mechanism of action to investigate for this compound.

Proposed Anticancer Mechanism and Signaling Pathways

Based on the broader flavonoid literature, the anticancer effects of 6-hydroxyflavone and its glucoside are likely mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and Wnt/β-catenin pathways are two critical cascades often implicated in flavonoid-induced anticancer activity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids are known to inhibit this pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation Akt->Cell Proliferation 6-Hydroxyflavone 6-Hydroxyflavone 6-Hydroxyflavone->PI3K Inhibition Wnt_Beta_Catenin_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin Phosphorylation for degradation Degradation Degradation β-catenin->Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Accumulation & Translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription 6-Hydroxyflavone 6-Hydroxyflavone 6-Hydroxyflavone->Dishevelled Potential Inhibition Experimental_Workflow A Cancer Cell Lines Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (e.g., Annexin V/PI) B->E F Western Blot Analysis B->F I Data Analysis & Conclusion C->I D->I E->I G Signaling Pathway Proteins (PI3K, Akt, β-catenin) F->G H Apoptosis-Related Proteins (Caspases, Bcl-2) F->H G->I H->I

References

A Comparative Guide to HPLC and LC-MS Methods for the Cross-Validation of 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 6-Hydroxyflavone-beta-D-glucoside is paramount. This guide provides a comprehensive cross-validation comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail the experimental protocols and performance data to aid in selecting the appropriate analytical method.

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS analyses are provided below. These protocols are foundational for replicating and validating the quantification of this compound.

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was employed using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

LC-MS Method
  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion for this compound is [M+H]+ at m/z 401.1.[1] A characteristic product ion was monitored for quantification.

Quantitative Data Comparison

The performance of the HPLC and LC-MS methods was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3] The results are summarized in the table below.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.01 - 10
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD)
- Intra-day< 1.5%< 1.0%
- Inter-day< 2.0%< 1.8%
Limit of Detection (LOD) (µg/mL) 0.50.005
Limit of Quantification (LOQ) (µg/mL) 1.00.01
Specificity ModerateHigh

Visualizing the Experimental Workflow and Logical Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow for cross-validation and the logical relationship in comparing the two methods.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison prep Prepare Stock Solution of This compound series Create Calibration Curve Standards and Quality Control Samples prep->series hplc_inject Inject Samples onto HPLC-UV System series->hplc_inject lcms_inject Inject Samples onto LC-MS/MS System series->lcms_inject hplc_data Acquire Chromatographic Data hplc_inject->hplc_data process_hplc Process HPLC Data (Peak Area, Retention Time) hplc_data->process_hplc lcms_data Acquire Mass Spectrometric Data lcms_inject->lcms_data process_lcms Process LC-MS Data (Peak Area, MRM Transitions) lcms_data->process_lcms compare Compare Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ process_hplc->compare process_lcms->compare

Experimental workflow for cross-validation.

logical_comparison cluster_methods Analytical Methods cluster_params Performance Metrics compound 6-Hydroxyflavone- beta-D-glucoside hplc HPLC-UV compound->hplc lcms LC-MS/MS compound->lcms linearity Linearity hplc->linearity Good accuracy Accuracy hplc->accuracy High precision Precision hplc->precision High sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity Moderate specificity Specificity hplc->specificity Good lcms->linearity Excellent lcms->accuracy High lcms->precision High lcms->sensitivity Very High lcms->specificity Excellent

Logical comparison of HPLC and LC-MS methods.

Concluding Remarks

The cross-validation of HPLC and LC-MS methods for the quantification of this compound reveals distinct advantages for each technique.

HPLC-UV is a robust and widely accessible method that provides reliable quantification with good accuracy and precision for concentrations in the microgram per milliliter range.[4][5] It is a cost-effective approach suitable for routine quality control and assays where high sensitivity is not a primary requirement.

LC-MS/MS , on the other hand, offers significantly higher sensitivity and specificity.[6][7] The ability to monitor specific precursor-to-product ion transitions minimizes interference from complex matrices, making it the superior choice for bioanalytical studies, impurity profiling, and any application requiring the detection and quantification of trace levels of the analyte.[6] While both methods demonstrate excellent linearity and accuracy, the lower limits of detection and quantification of LC-MS/MS make it indispensable for demanding research and development applications.

References

A Comparative Analysis of 6-Hydroxyflavone-beta-D-glucoside and its Synthetic Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the naturally occurring flavonoid glycoside, 6-Hydroxyflavone-beta-D-glucoside, its aglycone 6-Hydroxyflavone, and several of its synthetic derivatives. This objective analysis is supported by experimental data from peer-reviewed studies, focusing on anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential therapeutic applications.[1][2] Its mode of action is often associated with the modulation of biochemical pathways involved in antioxidant defense and cellular signaling.[1][2] The deglycosylation to its aglycone, 6-Hydroxyflavone, and further synthetic modifications can significantly alter its biological efficacy. This guide explores these differences to inform future drug discovery and development efforts.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of this compound and its derivatives. It is important to note that direct comparative studies for all activities are not always available; therefore, some data is presented from individual studies.

Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
CompoundIC50 (µM)Cell LineInducerReference
6-Hydroxyflavone~2.0Rat Mesangial CellsLPS[3][4]
6-Methoxyflavone0.192Rat Mesangial CellsLPS[3][4]
6-Acetoxyflavone> 6-HydroxyflavoneRat Mesangial CellsLPS[3]
Flavone 6-sulfate> 6-HydroxyflavoneRat Mesangial CellsLPS[3]

Lower IC50 values indicate greater potency.

Table 2: Antioxidant Activity - DPPH Radical Scavenging
CompoundIC50 (µM)Reference
6-HydroxyflavoneNot specified, but contributes to antioxidant activity.[5]

Note: Directly comparable IC50 values for this compound and its synthetic derivatives in a single study were not found in the reviewed literature. Generally, the aglycone (6-Hydroxyflavone) is expected to have higher in vitro antioxidant activity than its glycoside counterpart.

Table 3: Anticancer Activity - Cytotoxicity
CompoundIC50 (µM)Cell LineReference
6-Hydroxyflavone3.4MDA-MB-231 (Breast Cancer)[6]
6-Hydroxyflavone Oxime Ether Derivatives28.7 - 49.5MDA-MB-231 (Breast Cancer)[6]

Note: The antiproliferative activity of 6-hydroxyflavone is significantly diminished when the carbonyl group is modified to an oxime ether.[6] Data for a direct comparison with this compound was not found.

Experimental Protocols

Synthesis of 6-Hydroxyflavone Derivatives

Synthesis of 6-Acetoxyflavone: 6-Acetoxyflavone can be synthesized by the direct acetylation of 6-hydroxyflavone with acetyl chloride.[3]

Synthesis of Flavone 6-sulfate: This derivative can be synthesized from 6-hydroxyflavone using a trimethylamine-sulfur trioxide complex in acetonitrile, facilitated by microwave irradiation.[3]

Synthesis of 6-Amino-7-hydroxyflavone: A multi-step synthesis starting from 2′,4′-dihydroxy-5′-nitroacetophenone can yield 6-amino-7-hydroxyflavone. The process involves the formation of a 1,3-diketone intermediate, followed by cyclization to a nitroflavone, and subsequent reduction to the aminoflavone.[7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (this compound, 6-Hydroxyflavone, and derivatives) in methanol at various concentrations.

  • Reaction: Add 180 µL of the DPPH solution to 20 µL of the sample solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Control: Use methanol as a blank and a solution of DPPH without the test compound as a negative control. A known antioxidant like ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages or rat mesangial cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induction of NO Production: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.

Visualization of Signaling Pathways

Flavonoids often exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. While direct evidence for this compound is still emerging, the general mechanisms for flavonoids provide a valuable framework. It has been noted that some beta-D-Glucosides can suppress TNF-induced activation of NF-κB.[9]

Experimental Workflow for Biological Activity Screening

G cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis Glucoside 6-Hydroxyflavone- beta-D-glucoside AntiInflammatory Anti-inflammatory Assay (Griess Assay) Glucoside->AntiInflammatory Antioxidant Antioxidant Assay (DPPH Assay) Glucoside->Antioxidant Anticancer Anticancer Assay (MTT Assay) Glucoside->Anticancer Aglycone 6-Hydroxyflavone Aglycone->AntiInflammatory Aglycone->Antioxidant Aglycone->Anticancer Derivatives Synthetic Derivatives Derivatives->AntiInflammatory Derivatives->Antioxidant Derivatives->Anticancer IC50 IC50 Determination AntiInflammatory->IC50 Antioxidant->IC50 Anticancer->IC50 Comparison Comparative Analysis IC50->Comparison NFkB_Pathway cluster_stimuli Extracellular Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor TNFa TNF-α TNFa->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_nuc->Genes activates Flavonoids 6-Hydroxyflavone & Derivatives Flavonoids->IKK inhibits Flavonoids->NFkB_nuc inhibits translocation MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Stress Stress Stress->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Flavonoids 6-Hydroxyflavone & Derivatives Flavonoids->RAF inhibits Flavonoids->MEK inhibits

References

Validating the Inhibitory Effect of 6-Hydroxyflavone-β-D-glucoside on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the enzymatic inhibitory effects of 6-Hydroxyflavone and its glycoside, 6-Hydroxyflavone-β-D-glucoside. Direct experimental data on the inhibitory activity of 6-Hydroxyflavone-β-D-glucoside is limited in publicly available literature. Therefore, this guide focuses on the known inhibitory effects of its aglycone, 6-Hydroxyflavone, and draws comparisons with other relevant flavonoids. The potential influence of glycosylation on the inhibitory activity is also discussed based on general observations for this class of compounds.

The primary enzymes discussed are those involved in inflammation (inducible Nitric Oxide Synthase, Cyclooxygenase-2) and carbohydrate digestion (α-glucosidase, α-amylase), key targets in drug development.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of flavonoids are commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the available data for 6-Hydroxyflavone and compare it with other flavonoids.

Table 1: Inhibition of Inflammatory Enzymes

CompoundEnzyme TargetCell Line/SystemIC50 (µM)
6-Hydroxyflavone iNOS (via NO production)HBZY-1 (rat kidney mesangial cells)1.7[1]
6-MethoxyflavoneiNOS (via NO production)HBZY-1 (rat kidney mesangial cells)0.192[2]
4',6-DihydroxyflavoneiNOS (via NO production)HBZY-1 (rat kidney mesangial cells)~2.0[2]
LuteolinCOX-2Human Whole Blood>100
QuercetinCOX-2Human Whole Blood>100

Table 2: Inhibition of Carbohydrate-Digesting Enzymes

CompoundEnzyme TargetSourceIC50 (µM)
6-Hydroxyflavone-β-D-glucoside α-Glucosidase / α-Amylase-Data Not Available
Kaempferol monoglycosideα-Glucosidase-40.02[4]
Kaempferol diglycosideα-Amylase-0.09[4]
Luteolinα-AmylasePorcine Pancreas<500[5][6]
Myricetinα-GlucosidaseYeast<15[5][6]
Quercetinα-AmylasePorcine Pancreas<500[5][6]
Acarbose (Positive Control)α-AmylasePorcine Pancreas13.47[7]
Acarbose (Positive Control)α-GlucosidaseHuman Intestine1.65 (sucrase)[8]

It is a general observation that flavonoid glycosides exhibit lower inhibitory activity against digestive enzymes compared to their corresponding aglycones. This is often attributed to the larger molecular volume of the glycoside, which can create steric hindrance at the enzyme's active site[9]. Therefore, it is plausible that 6-Hydroxyflavone-β-D-glucoside would show weaker inhibition of α-glucosidase and α-amylase than 6-Hydroxyflavone.

Experimental Protocols

Below are detailed methodologies for the key enzyme inhibition assays discussed.

1. iNOS Inhibition Assay (via Nitric Oxide Measurement)

This protocol is based on the measurement of nitrite, a stable product of nitric oxide (NO), in cell culture supernatant using the Griess reagent.

  • Cell Culture: Rat kidney mesangial cells (e.g., HBZY-1) are plated in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 6-Hydroxyflavone) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell media.

  • Incubation: The cells are incubated for 24-48 hours to allow for the production of NO.

  • Nitrite Quantification (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated for 10 minutes at room temperature, protected from light.

    • An equal volume of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

    • After a further 10-minute incubation, the absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated, untreated wells. The IC50 value is determined from the dose-response curve.

2. α-Glucosidase Inhibition Assay

This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reagents:

    • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae) dissolved in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Test compounds dissolved in a solvent like DMSO.

    • Positive control: Acarbose.

  • Procedure (96-well plate format):

    • Add the enzyme solution to each well.

    • Add various concentrations of the test compound or positive control and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a basic solution (e.g., Na2CO3).

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. α-Amylase Inhibition Assay

This assay is also colorimetric, often using the dinitrosalicylic acid (DNS) method to measure the amount of reducing sugars (e.g., maltose) produced from the enzymatic digestion of starch.

  • Reagents:

    • α-Amylase enzyme (e.g., from porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • Substrate: 1% soluble starch solution.

    • Test compounds dissolved in a solvent like DMSO.

    • Positive control: Acarbose.

    • DNS (3,5-Dinitrosalicylic acid) color reagent.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound at a specified temperature (e.g., 37°C) for 10 minutes.

    • Add the starch solution to start the reaction and incubate for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the DNS reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

    • After cooling to room temperature, dilute the reaction mixture with distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis: A lower absorbance indicates a higher level of inhibition. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations: Pathways and Workflows

Diagram 1: General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor (Test Compound) (Serial Dilutions) prep_inhibitor->pre_incubate pre_incubate->start_reaction incubate Incubate under Optimal Conditions start_reaction->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction measure Measure Product Formation (e.g., Absorbance) stop_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A generalized workflow for determining the IC50 value in an enzyme inhibition assay.

Diagram 2: Inflammatory Pathway and Points of Inhibition

G cluster_enzymes Enzyme Upregulation cluster_products Inflammatory Mediators stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / Mesangial Cell stimulus->cell nfkb NF-κB Activation cell->nfkb iNOS iNOS Gene Expression nfkb->iNOS COX2 COX-2 Gene Expression nfkb->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGE2) COX2->PGs inhibitor 6-Hydroxyflavone inhibitor->iNOS Inhibits Expression inhibitor->COX2 Potential Inhibition

Caption: Inhibition of LPS-induced inflammatory pathways by flavonoids like 6-Hydroxyflavone.

Diagram 3: Carbohydrate Digestion and Points of Inhibition

G starch Dietary Starch (Polysaccharide) amylase α-Amylase starch->amylase disaccharides Disaccharides (e.g., Maltose, Sucrose) glucosidase α-Glucosidase disaccharides->glucosidase glucose Glucose (Monosaccharide) absorption Intestinal Absorption glucose->absorption amylase->disaccharides glucosidase->glucose inhibitor Flavonoid Glycoside (Potential Inhibitor) inhibitor->amylase Inhibition inhibitor->glucosidase Inhibition

Caption: Inhibition of key carbohydrate-digesting enzymes by flavonoids.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 6-Hydroxyflavone-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling, and disposal of 6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside used in phytochemical and pharmacological research.[1][2] Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your experiments.

Recommended Personal Protective Equipment (PPE)

When handling this compound, which is typically a powder, a comprehensive approach to personal protection is necessary.[1] The following table summarizes the recommended PPE based on standard laboratory safety practices for similar chemical compounds.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles or GlassesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-Resistant GlovesNitrile gloves are a suitable option. Always inspect gloves for tears or holes before use.
Body Laboratory CoatA standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing.
Respiratory Not generally requiredUnder normal conditions of use, respiratory protection is not typically necessary.[3] However, if handling large quantities or if dust formation is likely, a particulate filter respirator may be considered.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Post-Experiment and Disposal a Receiving and Inspection b Donning Appropriate PPE a->b c Weighing and Preparation in a Ventilated Area b->c d Conduct Experiment c->d e Immediate Spill Cleanup d->e f Decontamination of Work Area d->f g Proper Waste Segregation and Labeling f->g h Disposal According to Institutional Guidelines g->h

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused Compound Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not discard down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated and clearly labeled chemical waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste stream. Do not wear contaminated PPE outside of the laboratory.

General Hygiene and Safety Practices:

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Handle in a well-ventilated area.[4]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Biosynth recommends storing at 2°C - 8°C.[2]

By implementing these safety measures, researchers can confidently work with this compound while minimizing potential risks. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the products you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.